Azure B tetrafluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.BF4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVZJZSEBPXXFF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BF4N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000376 | |
| Record name | 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79288-94-1 | |
| Record name | 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079288941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Azure B Tetrafluoroborate in Cell Biology Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Azure B tetrafluoroborate, a versatile phenothiazine dye with significant applications in cell biology. From its fundamental chemical properties to its advanced use in nucleic acid staining and photodynamic therapy, this document serves as a detailed resource for harnessing the full potential of this powerful tool.
Introduction: The Enduring Relevance of a Classic Dye
Azure B is a cationic, metachromatic dye that has been a staple in histology and cytology for decades.[1][2] It is a component of classic staining solutions like Wright's and Giemsa stains, widely used in hematology to differentiate blood cells.[1] The tetrafluoroborate salt of Azure B offers specific solubility and stability characteristics that make it suitable for various applications in modern cell biology research. This guide will delve into the technical nuances of using this compound, providing not just protocols but also the scientific rationale behind them.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₆BF₄N₃S | [3][4] |
| Molecular Weight | 357.18 g/mol | [3][4] |
| Appearance | Dark green powder | [4] |
| Absorption Maximum (λmax) | 637-655 nm | [1][2][4] |
| Solubility | Soluble in water and ethanol | [2] |
Note: The absorption maximum can vary slightly depending on the solvent and local environment.
Mechanism of Action: A Tale of Intercalation and Photochemistry
This compound's utility in cell biology stems from two primary mechanisms: its interaction with nucleic acids and its photochemical properties.
Nucleic Acid Staining: Unraveling the Intercalation Process
Azure B has a strong affinity for nucleic acids, particularly DNA and RNA.[5] As a cationic dye, it is electrostatically attracted to the negatively charged phosphate backbone of nucleic acids. The primary mode of binding is through intercalation, where the planar phenothiazine ring system inserts itself between the base pairs of the DNA double helix or into the helical regions of RNA.[6][7] This interaction leads to a quenching of Azure B's intrinsic fluorescence.[7] The degree of quenching can be indicative of the binding affinity and the local nucleic acid environment.
The following diagram illustrates the proposed mechanism of Azure B intercalation into a DNA double helix.
This property of fluorescence modulation upon binding makes Azure B a useful tool for studying nucleic acid conformation and interactions.
Photodynamic Therapy: Harnessing Light to Induce Cell Death
Beyond its role as a stain, this compound is a potent photosensitizer, a key component in photodynamic therapy (PDT).[8][9] PDT is a minimally invasive therapeutic strategy that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death.[9]
The mechanism of Azure B-mediated PDT involves the following steps:
-
Administration and Localization: Azure B is introduced to the target cells and accumulates within them.
-
Photoexcitation: Upon irradiation with light of a wavelength corresponding to its absorption maximum (around 637-655 nm), Azure B absorbs a photon and transitions from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.
-
Energy Transfer and ROS Generation: The excited triplet state of Azure B can transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂). This is a Type II photochemical reaction. Azure B may also participate in Type I reactions, involving electron transfer to produce other ROS such as superoxide anions and hydroxyl radicals.
-
Cellular Damage and Apoptosis: The generated ROS, particularly singlet oxygen, are highly cytotoxic and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to apoptotic or necrotic cell death.
The following diagram illustrates the mechanism of Azure B in photodynamic therapy.
Experimental Protocols and Workflows
The successful application of this compound hinges on well-defined and validated protocols. The following sections provide detailed methodologies for its primary applications.
Nucleic Acid Staining in Fixed Cells
This protocol is optimized for staining nucleic acids in fixed cells for fluorescence microscopy.
Materials:
-
This compound stock solution (1 mg/mL in distilled water or ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Microscope slides and coverslips
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the this compound stock solution in PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and application.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Azure B (Excitation: ~630-650 nm, Emission: ~660-700 nm).
-
Workflow Diagram:
Photodynamic Therapy of Cancer Cells in Vitro
This protocol provides a general framework for evaluating the photodynamic efficacy of this compound against cancer cell lines.
Materials:
-
This compound stock solution (1 mg/mL in sterile, cell culture-grade water or DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Light source with a wavelength corresponding to the absorption maximum of Azure B (e.g., LED array or laser with an output of ~640-660 nm)
-
Radiometer to measure light dose (J/cm²)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Photosensitizer Incubation:
-
Prepare a series of dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Azure B. Include a control group with no Azure B.
-
Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer. The incubation time should be optimized for each cell line.
-
-
Irradiation:
-
After incubation, wash the cells twice with PBS to remove any unbound Azure B.
-
Add fresh, phenol red-free medium to each well.
-
Irradiate the cells with the light source at a specific light dose (e.g., 5-20 J/cm²). The light dose is a critical parameter and should be carefully controlled and measured. Include a "dark toxicity" control group that is treated with Azure B but not exposed to light.[11]
-
-
Post-Irradiation Incubation and Viability Assessment:
-
Incubate the cells for 24-48 hours post-irradiation.
-
Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Plot the cell viability as a function of Azure B concentration and/or light dose to determine the phototoxic efficacy.
-
Workflow Diagram:
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place, protected from light.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Troubleshooting and Considerations
-
Purity: The purity of Azure B can significantly impact staining results and experimental reproducibility. It is recommended to use a high-purity, certified grade of this compound.[1]
-
Photobleaching: Like many fluorescent dyes, Azure B is susceptible to photobleaching, especially under intense illumination. To minimize this, use the lowest possible excitation light intensity and exposure times during imaging.
-
Cell Viability in Live-Cell Imaging: When using Azure B for live-cell imaging, it is crucial to use the lowest effective concentration to minimize potential cytotoxicity. Always include appropriate controls to assess cell health.
-
Optimization: The protocols provided in this guide are starting points. It is essential to optimize parameters such as concentration, incubation time, and light dose for your specific cell type and experimental setup.
Conclusion
This compound is a multifaceted tool with a rich history and a promising future in cell biology research. Its ability to selectively stain nucleic acids provides valuable insights into cellular structure and function. Furthermore, its photochemical properties make it a compelling candidate for photodynamic therapy applications. By understanding its fundamental mechanisms and adhering to well-defined protocols, researchers can effectively leverage the power of this compound to advance their scientific endeavors.
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BioGnost. (n.d.). AZURE B powder dye, C.I. 52010. Retrieved from [Link]
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Azure Biosystems. (n.d.). Fluorescent Western Blot Protocol. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Azure B. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Iodo-BODIPY: a visible-light-driven, highly efficient and photostable metal-free organic photocatalyst. Retrieved from [Link]
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Thermo Fisher Scientific. (2019, October 9). Best practices: 5 steps to live-cell imaging. Retrieved from [Link]
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Todd, B. (2020, April 20). How much light is enough in Photodynamic Therapy (PDT)?. Retrieved from [Link]
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Azure Biosystems. (2022, March 1). SAFETY DATA SHEET. Retrieved from [Link]
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- Nonell, S., & Flors, C. (n.d.). Chapter Title Singlet oxygen quantum yield determination using chemical acceptors Running head. Lirias.
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An In-depth Technical Guide to Azure B Tetrafluoroborate for the Identification of Polysaccharides
This guide provides a comprehensive overview of Azure B tetrafluoroborate as a powerful tool for the identification and characterization of polysaccharides. It is intended for researchers, scientists, and drug development professionals seeking to leverage this metachromatic dye in their work. We will delve into the core principles of its mechanism, provide detailed protocols for its application, and discuss its significance in various research contexts.
Introduction: The Significance of Polysaccharide Identification and the Role of Azure B
Polysaccharides are a diverse class of biopolymers with critical roles in biological systems, ranging from structural support in cell walls to cell signaling and immune responses. Their structural complexity, including variations in monosaccharide composition, glycosidic linkages, and the presence of modifications like sulfation, presents a significant analytical challenge.[1] The ability to accurately identify and localize specific polysaccharides within biological samples is paramount for understanding disease pathogenesis, developing novel therapeutics, and engineering biomaterials.
Azure B, a cationic thiazine dye, has long been recognized for its utility in staining nucleic acids and as a component of histological stains like Wright's and Giemsa.[2][3] It is a derivative of Methylene Blue, formed through oxidative demethylation.[4][5][6] Azure B's key characteristic for polysaccharide identification is its strong metachromatic property.[4][5] This guide will focus specifically on this compound, a high-purity salt of the dye that ensures greater reproducibility and standardization in staining procedures.[6][7]
The Principle of Metachromasia: Unveiling Polysaccharide Structure
Metachromasia is a phenomenon where a dye exhibits a color shift when it binds to certain substrates, known as chromotropes.[8] In the case of Azure B, its standard orthochromatic color is blue, but in the presence of polyanionic molecules like sulfated polysaccharides, it polymerizes and shifts its absorption spectrum, resulting in a purple to reddish-purple color.[8][9] This color change provides a powerful visual indicator of the presence and localization of these specific polysaccharides.
The key factors governing the metachromatic reaction are:
-
High Anionic Charge Density: Polysaccharides with a high density of negatively charged groups, such as sulfate esters, are strong chromotropes.[1][9][10] The electrostatic interaction between the cationic Azure B molecules and the anionic polysaccharide backbone forces the dye molecules into close proximity, inducing stacking and the resulting color shift.
-
pH of the Staining Solution: The pH of the environment can influence the ionization state of both the dye and the polysaccharide, thereby affecting the staining intensity and specificity. For instance, highly acidic conditions can be used to specifically detect sulfated polysaccharides in the presence of other acidic molecules like nucleic acids.[11]
The ability of Azure B to produce this distinct color change makes it an invaluable tool for differentiating between various types of polysaccharides, particularly for identifying sulfated glycosaminoglycans (GAGs) in tissues.
Core Experimental Workflow: A Step-by-Step Guide
This section provides a detailed protocol for the staining of polysaccharides in tissue sections using this compound. The causality behind each step is explained to ensure a thorough understanding of the process.
Reagent Preparation
A. This compound Stock Solution (0.1% w/v):
-
Accurately weigh 100 mg of this compound powder (CAS 79288-94-1).[12]
-
Dissolve in 100 mL of 30% ethanol.[8]
-
Mix thoroughly until fully dissolved. The solution should be a deep blue color.
-
Filter the solution before use to remove any particulate matter.
-
Store in a tightly sealed, light-protected container at room temperature.
B. Differentiating Solution (e.g., 1% Zinc Sulfate):
-
Dissolve 1 g of zinc sulfate in 100 mL of distilled water.
-
This solution acts as a mordant and helps to "fix" the metachromatic staining, making it more resistant to dehydration steps.[8]
C. Oxidizing and Bleaching Agents (Optional but Recommended):
-
1% Potassium Permanganate: An oxidizing agent that can enhance the subsequent dye uptake.[8][13]
-
2-5% Oxalic Acid: Used to bleach the brown color produced by potassium permanganate.[8][13]
Staining Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each) to remove paraffin.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Oxidation (Optional):
-
Bleaching (if oxidized):
-
Staining:
-
Immerse slides in the 0.1% this compound staining solution for 5 minutes.[13]
-
-
Differentiation:
-
Briefly rinse in distilled water.
-
Differentiate in 1% zinc sulfate until the background is a pale blue and the target polysaccharides are a distinct purple-red.[8] This step requires careful microscopic monitoring to avoid over-differentiation.
-
-
Dehydration and Mounting:
-
Rapidly dehydrate through graded alcohols (95%, 100%). This step must be quick to minimize the loss of metachromasia.
-
Clear in xylene (2 changes, 2 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results
-
Orthochromatic Staining (Blue): Nuclei and other basophilic structures.
-
Metachromatic Staining (Purple to Reddish-Purple): Sulfated polysaccharides, such as heparin and chondroitin sulfate in mast cell granules and cartilage matrix.[8]
Caption: The mechanism of Azure B metachromasia with polysaccharides.
Conclusion
This compound is a versatile and powerful tool for the identification and characterization of polysaccharides. Its metachromatic properties provide a clear visual indication of the presence of these important biopolymers, particularly those with a high anionic charge density. By understanding the principles of metachromasia and following a well-defined protocol, researchers can effectively utilize Azure B to gain valuable insights into the distribution and nature of polysaccharides in a wide range of biological samples. The use of high-purity reagents and careful optimization of the staining procedure are paramount for achieving reliable and reproducible results.
References
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Azure B. (n.d.). Biocompare. Retrieved February 10, 2026, from [Link]
-
Calvo, G. H., et al. (2023). Sulfated Polysaccharides from Macroalgae—A Simple Roadmap for Chemical Characterization. Marine Drugs, 21(1), 54. [Link]
-
Kelly, J. W. (1956). The reactions of sulfated polysaccharides to several histochemical tests. Journal of Histochemistry & Cytochemistry, 4(2), 149-155. [Link]
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Special Stain - Azure A. (n.d.). Histological Techniques. Retrieved February 10, 2026, from [Link]
-
Azure B. (n.d.). StainsFile. Retrieved February 10, 2026, from [Link]
-
Hahn, T., et al. (2012). Cationic Dye for the Specific Determination of Sulfated Polysaccharides. Analytical Chemistry, 84(15), 6457-6463. [Link]
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This compound (M.S.) (C.I.52010). (n.d.). S D Fine-Chem Limited. Retrieved February 10, 2026, from [Link]
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Dutrieux, F., et al. (1993). Quality control of azure B preparations by liquid chromatography and standardization with this compound. Histochemistry, 100(4), 289-293. [Link]
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Kelly, J. W. (1955). Metachromatic Dye-Substrate Interactions. Journal of Cell Science, s3-96(383), 283-294. [Link]
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Wittekind, D., et al. (1976). Purified azure B as a reticulocyte stain. Clinical and Laboratory Haematology, 1(4), 295-300. [Link]
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Owen, M. P., et al. (2020). A simple, reliable M’Fadyean stain for visualizing the Bacillus anthracis capsule. bioRxiv. [Link]
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AZURE B powder dye, C.I. 52010. (n.d.). Biognost. Retrieved February 10, 2026, from [Link]
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Ellis, R. (2024). Azure A Staining Protocol for Mast Cells. IHC WORLD. Retrieved February 10, 2026, from [Link]
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AzureRed Fluorescent Protein Stain. (2014). Azure Biosystems. Retrieved February 10, 2026, from [Link]
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Kiernan, J. A. (2018). Formation of azures and other thiazine dyes by oxidative demethylation of methylene blue. Biotechnic & Histochemistry, 93(5), 321-333. [Link]
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Azure B Tetrafluoroborate: Technical Guide to Photodynamic Properties and Experimental Protocols
Executive Summary
Azure B tetrafluoroborate (CAS: 79288-94-1) represents a specialized subclass of phenothiazinium photosensitizers (PS).[1] While its parent compound, Methylene Blue (MB), dominates the photodynamic therapy (PDT) landscape, Azure B (the monodemethylated metabolite of MB) offers distinct photophysical properties. The tetrafluoroborate (
This guide provides a technical roadmap for researchers utilizing this compound in antimicrobial (aPDT) and antineoplastic applications. It synthesizes chemical handling, mechanistic action, and validated experimental workflows.
Part 1: Chemical & Physical Basis[1]
Structural Integrity and Anion Impact
The efficacy of this compound lies in the dissociation between the photoactive cation and the stabilizing anion. Unlike the hygroscopic chloride salt, the tetrafluoroborate anion renders the compound less hygroscopic and modifies its solubility parameter, facilitating encapsulation in hydrophobic matrices (e.g., PLGA nanoparticles or liposomes).
-
Chromophore: 3-methylamino-7-dimethylaminophenothiazin-5-ium[1]
-
Counter-ion: Tetrafluoroborate (
) -
Absorption Max (
): ~648–652 nm (Solvent dependent; typically red-shifted vs. Azure A).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Visualizing the Chemical Architecture
The following diagram illustrates the structural relationship and the anion-exchange logic often used to synthesize this specific salt for improved organic solubility.
Part 2: Mechanism of Action in PDT
Azure B operates via two primary photochemical pathways upon excitation with red light (630–660 nm).[1] The
The Photodynamic Cascade
-
Excitation: Ground state Azure B (
) absorbs a photon, entering the excited singlet state (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[3] -
Intersystem Crossing (ISC): High efficiency ISC leads to the long-lived Triplet State (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
ROS Generation:
-
Type I: Electron transfer to biomolecules, generating superoxide anions (
). -
Type II: Energy transfer to ground-state oxygen (
), generating Singlet Oxygen ( ).[3] This is the dominant pathway for phenothiaziniums.
-
Part 3: Experimental Protocols
Stock Solution Preparation
Rationale: Azure B BF4 is less water-soluble than the chloride salt.[1] Direct dissolution in water/PBS may lead to aggregation (dimerization), which quenches fluorescence and reduces singlet oxygen yield.
-
Primary Stock: Dissolve 10 mM this compound in DMSO (Dimethyl Sulfoxide) or Ethanol .
-
Working Solution: Dilute Primary Stock into PBS or culture media immediately prior to use.[1]
In Vitro Phototoxicity Assay (Standardized)
This protocol validates the photodynamic efficiency against a target cell line (e.g., Candida albicans or HeLa).
Materials:
-
96-well culture plates.[1]
-
Light Source: LED array calibrated to 650 nm
10 nm. -
Assay: MTT or CCK-8 for viability.
Workflow:
-
Seeding: Seed cells (
cells/well) and incubate for 24h. -
Dark Incubation: Add Azure B BF4 (0.1 – 20
). Incubate for 30–60 minutes in the dark.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Irradiation: Wash cells with PBS (optional, to remove unbound dye) or leave dye present (continuous).[1] Irradiate with fluences of 5, 10, and 20 J/cm² .
-
Power Density: Keep < 50 mW/cm² to avoid thermal effects.[1]
-
-
Post-Treatment: Incubate for 24h in fresh media.
-
Readout: Measure absorbance (MTT) or fluorescence (Alamar Blue).[1]
Singlet Oxygen Detection (SOSG Method)
To confirm Type II mechanism specificity:
-
Mix Azure B BF4 (
) with Singlet Oxygen Sensor Green (SOSG) (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) in or PBS. -
Irradiate (650 nm).
-
Monitor fluorescence increase (Ex/Em: 504/525 nm).
-
Control: Use Methylene Blue as a reference standard (
in water).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Part 4: Comparative Data Analysis
The following table contrasts Azure B BF4 with related phenothiaziniums. Note that while molar absorption coefficients (
| Parameter | Methylene Blue (Cl) | Azure B (Cl) | Azure B (BF4) |
| Absorption Max ( | 664 nm | 648 nm | 637–652 nm (Solvent dependent) |
| Lipophilicity (Log P) | Low (Hydrophilic) | Moderate | High (Enhanced membrane crossing) |
| Singlet Oxygen Yield ( | ~0.52 | ~0.45 | ~0.45 (Monomer state) |
| Aggregation Tendency | High (in water) | Moderate | Low (in organic media/lipids) |
| Primary Utility | General PDT Standard | Metabolite Study | Nanoparticle loading, Liposomal PDT |
Part 5: Challenges & Optimization
-
Aggregation: All phenothiaziniums aggregate in aqueous buffers, forming dimers (H-aggregates) that are photo-inactive.[1]
-
Solution: Use surfactants (Tween-80) or encapsulate the BF4 salt in liposomes.[1]
-
-
Light Source Matching: Azure B's peak (648 nm) is slightly blue-shifted compared to MB (664 nm).[1] Ensure your laser/LED source overlaps with the 640–650 nm range, not just generic "660 nm" red lights.[1]
-
Purity: Commercial Azure B often contains Azure A or C impurities.[1] The BF4 salt recrystallization process can yield higher purity, but HPLC verification is mandatory for clinical-grade research.[1]
References
-
Targeted PDT Mechanisms: Comparison of phenothiazinium dyes (MB, Azure A, Azure B) in DNA binding and singlet oxygen generation. SciSpace.[1]
-
Antimicrobial Efficacy: Evaluation of Azure B and its salts in antifungal PDT against Candida species. ResearchGate.[1]
-
Chemical Properties: this compound product specifications and spectral data. Sigma-Aldrich.[1]
-
Singlet Oxygen Quantum Yields: Methodology for determining ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
of phenothiaziniums using chemical traps. Semantic Scholar. -
Anion Effects in PDT: Impact of counter-ions (lipophilicity) on cellular uptake and PDT efficacy.[1] PubMed/NIH.[1]
Sources
- 1. Tetrafluoroborate | BF4- | CID 26255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Dye content 95 79288-94-1 [sigmaaldrich.com]
- 3. Frontiers | Potential Application of Photosensitizers With High-Z Elements for Synergic Cancer Therapy [frontiersin.org]
- 4. Purified azure B as a reticulocyte stain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Azure B Tetrafluoroborate: A High-Purity Metachromatic Stain for Nucleic Acid Visualization in Histology
For: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Precision in Histological Staining
In the intricate world of histology, the ability to precisely and reproducibly visualize cellular components is paramount. Thiazine dyes, a class of cationic colorants, have long been mainstays in biological staining due to their affinity for acidic tissue components, most notably nucleic acids. Among these, Azure B stands out for its strong metachromatic properties and its intense staining of DNA and RNA.[1][2] This application note provides a comprehensive guide to the use of Azure B tetrafluoroborate, a high-purity form of the dye, for the histological staining of formalin-fixed, paraffin-embedded (FFPE) tissues. We will delve into the scientific principles underpinning its application, provide a detailed, step-by-step protocol, and offer insights into optimization and troubleshooting.
The purity of histological stains is a critical factor that can significantly impact the specificity and reproducibility of experimental results.[3] Commercial preparations of Azure B are often products of methylene blue oxidation, which can lead to a mixture of related thiazine dyes.[4] The use of this compound, a salt form known for its high purity and stability, mitigates these issues, ensuring more consistent and reliable staining outcomes.[5]
The Science Behind Azure B Staining: A Tale of Charge and Conformation
Azure B is a cationic (positively charged) thiazine dye. Its staining mechanism is primarily based on an electrostatic interaction with anionic (negatively charged) molecules within the tissue. The phosphate backbone of nucleic acids (both DNA and RNA) provides a high density of negative charges, making them prime targets for Azure B binding.[6] This interaction results in the characteristic blue staining of cell nuclei and ribosome-rich cytoplasm.
A key feature of Azure B is its ability to exhibit metachromasia .[4] This phenomenon occurs when a dye stains a tissue component a different color from that of the original dye solution. In the case of Azure B, which is blue in solution, it can stain certain tissue elements, such as mast cell granules and cartilage matrix, in shades of purple to red.[5] This color shift is due to the aggregation and stacking of the dye molecules when they bind to highly sulfated or phosphorylated macromolecules. The close proximity of the bound dye molecules alters their light absorption properties, resulting in the metachromatic color.
The choice of the tetrafluoroborate (BF₄⁻) counter-ion is not trivial. While less common than chloride or bromide salts in historical preparations, the tetrafluoroborate anion is large and non-coordinating. This property can contribute to the stability of the dye in solution and may influence its solubility characteristics in different solvents. The use of a high-purity, stable form of the dye like this compound is crucial for quantitative and reproducible staining, minimizing the lot-to-lot variability often encountered with other forms of the dye.
Visualizing the Staining Workflow
The following diagram illustrates the key stages of the this compound staining protocol for FFPE tissue sections.
Caption: Staining workflow for FFPE sections.
Detailed Staining Protocol for this compound
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections. As with any histological technique, optimization of incubation times may be necessary depending on the tissue type and fixation method.
Reagents and Materials
| Reagent/Material | Specifications |
| This compound | High purity (≥95%) |
| Distilled or Deionized Water | High purity |
| Ethanol | 100%, 95%, and 70% |
| Xylene or Xylene Substitute | Histological grade |
| Hydrochloric Acid (HCl) | Concentrated |
| Mounting Medium | Resin-based, compatible with xylene |
| Coplin Jars or Staining Dishes | |
| Microscope Slides | Positively charged |
| Coverslips |
Solution Preparation
-
0.1% this compound Staining Solution:
-
Dissolve 0.1 g of this compound powder in 100 mL of distilled water.
-
Stir until fully dissolved. The solution should be a clear, deep blue.
-
Filter the solution before use to remove any undissolved particles.
-
Store in a tightly capped, light-protected bottle at room temperature. The solution is generally stable for several weeks.
-
-
Acidic Alcohol for Differentiation:
-
To 100 mL of 70% ethanol, add 1 mL of concentrated hydrochloric acid.
-
Mix well. This solution should be prepared fresh.
-
Staining Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each to remove the paraffin wax. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate sections by immersing in 95% ethanol for 3 minutes. d. Continue hydration in 70% ethanol for 3 minutes. e. Rinse thoroughly in distilled water.
-
Staining: a. Immerse the rehydrated sections in the 0.1% this compound staining solution for 5-10 minutes. The optimal time may vary depending on the tissue and desired staining intensity.
-
Rinsing: a. Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation: a. Dip the slides in the acidic alcohol solution for a few seconds (typically 1-5 seconds). This step is critical for removing background staining and achieving the desired contrast. The degree of differentiation should be monitored microscopically. Over-differentiation will result in weak nuclear staining.
-
Washing: a. Immediately wash the slides in running tap water for 2-3 minutes to stop the differentiation process. b. Rinse in distilled water.
-
Dehydration and Clearing: a. Dehydrate the sections through graded alcohols: 70% ethanol for 1 minute, 95% ethanol for 1 minute, and two changes of 100% ethanol for 2 minutes each. b. Clear the sections in two changes of xylene for 3 minutes each.
-
Mounting: a. Apply a drop of resin-based mounting medium to the slide and coverslip. Synthetic resin mountants like DPX (Distrene, Plasticizer, Xylene) are suitable for long-term preservation of thiazine dye staining.[7][8]
Expected Results
-
Nuclei: Blue to dark blue
-
Cytoplasm (RNA-rich): Lighter blue to purplish-blue
-
Mast cell granules, cartilage matrix: Metachromatic purple to red
-
Erythrocytes: Unstained or pale green/blue
Causality and Self-Validation: The "Why" Behind the "How"
A robust protocol is one that is understood, not just followed. Here, we explain the rationale behind key steps and how to ensure your staining is valid.
-
High-Purity Dye: The use of this compound minimizes the presence of other thiazine dye contaminants, leading to a more specific and predictable interaction with tissue components.[5] This is the first step in a self-validating system; you are starting with a known, high-quality reagent.
-
Staining Time Optimization: The 5-10 minute staining window is a starting point. Tissues with high cellularity or abundant nucleic acids may require shorter incubation times, while less cellular tissues may benefit from longer staining. A good practice is to run a test slide with varying staining times to determine the optimal duration for your specific application.
-
The Critical Role of Differentiation: The acidic alcohol step is arguably the most critical for achieving crisp, well-defined staining. The acidic pH helps to break the electrostatic bonds between the cationic dye and tissue components with lower anionic density, while the stronger binding to the highly anionic nucleic acids is preserved. Microscopic monitoring of this step is essential for reproducibility.
-
Dehydration and Mounting: Proper dehydration is crucial to prevent water contamination of the xylene and mounting medium, which can lead to cloudy sections. The choice of a resin-based mounting medium with a refractive index close to that of glass ensures optical clarity and long-term preservation of the stain.[9]
Troubleshooting Common Staining Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | - Incomplete deparaffinization- Over-differentiation- Staining solution is too old or depleted | - Ensure complete wax removal with fresh xylene.[10]- Reduce the time in acidic alcohol; monitor microscopically.- Prepare fresh staining solution. |
| Excessive Background Staining | - Under-differentiation- Staining time is too long | - Increase the differentiation time in acidic alcohol.- Reduce the staining incubation time. |
| Uneven Staining | - Incomplete deparaffinization- Sections allowed to dry out during the procedure | - Use fresh xylene and ensure adequate deparaffinization time.- Keep slides moist throughout the staining process. |
| Crystalline Deposits on Section | - Staining solution was not filtered- Dye precipitation | - Always filter the staining solution before use.- Ensure the dye is fully dissolved when preparing the solution. |
Conclusion: The Value of a Purified Approach
This compound offers a reliable and reproducible method for the visualization of nucleic acids and metachromatic elements in histological sections. By understanding the chemical principles of the dye-tissue interaction and carefully controlling the critical steps of the protocol, researchers can achieve high-quality, consistent staining results. The use of this high-purity dye, coupled with a well-optimized protocol, provides a solid foundation for morphological studies in both basic research and drug development.
References
-
Biocompare. (n.d.). Azure B. Retrieved February 2, 2026, from [Link]
-
Biognost. (n.d.). AZURE B powder dye, C.I. 52010. Retrieved February 2, 2026, from [Link]
- Horobin, R. W., & Kiernan, J. A. (Eds.). (2002). Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine (10th ed.). BIOS Scientific Publishers.
- Horobin, R. W., & Wittekind, D. (2011). How Romanowsky stains work and why they remain valuable—Including a proposed universal Romanowsky staining mechanism and a rational troubleshooting scheme. Biotechnic & Histochemistry, 86(1), 36–51.
- Nel, H. J., & de Leenheer, A. P. (1986). Quality control of azure B preparations by liquid chromatography and standardization with this compound. Clinica Chimica Acta, 156(3), 247–257.
-
StainsFile. (n.d.). Azure B. Retrieved February 2, 2026, from [Link]
-
Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Retrieved February 2, 2026, from [Link]
- Cross, R. F., & Moorhead, P. D. (1969). An azure and eosin rapid staining technique. The Ohio Journal of Science, 69(5), 317.
- Wittekind, D. H., Schmidt, G., & Kretschmer, V. (1976). [Romanowsky dyes and romanowsky-Giemsa effect. 1. Azure B, purity and content of dye samples, association (author's transl)]. Zeitschrift fur physikalische Chemie, 101(1-4), 27–42.
-
StainsFile. (n.d.). Synthetic Resin Mountants. Retrieved February 2, 2026, from [Link]
-
Neurobiology Imaging Facility. (2019, September 8). Mounting media: An overview. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2023, October 25). (PDF) Troubleshooting in Histopathology Laboratories: Common Challenges and Practical Solutions. Retrieved February 2, 2026, from [Link]
-
Protocols.io. (2016, July 25). How do you store stained (fluorescent antibody) tissue slides after mounting?. Retrieved February 2, 2026, from [Link]
-
CCR Wiki-Public. (2018, October 21). Immunofluorescence of Paraffin Embedded Sections. Retrieved February 2, 2026, from [Link]
-
Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved February 2, 2026, from [Link]
-
UConn Health. (2011, February 16). Standard Protocol for Formalin-Fixed Paraffin Embedded Tissue Samples. Retrieved February 2, 2026, from [Link]
-
Oral & Maxillofacial Pathology Journal. (n.d.). Mounting Media - An Untouched Aspect. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Metachromasia.pdf. Retrieved February 2, 2026, from [Link]
-
protocols.io. (2020, January 10). HTAPP_Sectioning formalin fixed paraffin embedded (FFPE) tissue samples for MIBI assays. Retrieved February 2, 2026, from [Link]
-
International Journal of Health Sciences and Research. (2013). Longevity of DPX Mounted Slides in Neurohistology. Retrieved February 2, 2026, from [Link]
-
SpringerLink. (2018). Nucleic acids from long-term preserved FFPE tissues are suitable for downstream analyses. Retrieved February 2, 2026, from [Link]
-
CONICET. (n.d.). Dyes and Stains: from molecular structure to histological application. Retrieved February 2, 2026, from [Link]
-
SWOG. (2025, November 3). Specimen Handling Guidelines for Formalin-Fixed Paraffin-Embedded (FFPE) Tissue. Retrieved February 2, 2026, from [Link]
Sources
- 1. HTAPP_Sectioning formalin fixed paraffin embedded (FFPE) tissue samples for MIBI assays [protocols.io]
- 2. gspchem.com [gspchem.com]
- 3. biocompare.com [biocompare.com]
- 4. stainsfile.com [stainsfile.com]
- 5. biologicalstaincommission.org [biologicalstaincommission.org]
- 6. researchgate.net [researchgate.net]
- 7. Azure A Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]
- 8. ijhsr.org [ijhsr.org]
- 9. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 10. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
Mastering Hematological Insights: An Application Guide to Azure B Tetrafluoroborate in Romanowsky Staining
Introduction: The Quest for Standardization in Hematological Staining
For over a century, Romanowsky stains have been the cornerstone of hematological and cytopathological diagnosis, prized for their ability to produce a vibrant spectrum of colors that differentiate various cellular components.[1] This remarkable polychromatic staining, known as the Romanowsky effect, is fundamental for the morphological assessment of blood and bone marrow cells.[1] Historically, these stains were prepared from aged or oxidized methylene blue solutions, leading to significant batch-to-batch variability and inconsistent staining outcomes.[2] Modern analytical studies have unequivocally identified Azure B , a trimethylated thiazin dye, as the principal cationic component responsible for the characteristic purple staining of nuclear chromatin when combined with the anionic dye, Eosin Y.[3]
However, the purity of the Azure B dye has remained a critical variable, with commercial preparations often containing a mixture of other thiazin dyes and impurities that can compromise the specificity and reproducibility of the stain.[4] To address this long-standing challenge, the use of highly purified Azure B tetrafluoroborate (BF4-) has emerged as the gold standard for the preparation of standardized Romanowsky staining solutions.[3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for employing this compound in Romanowsky staining procedures, ensuring consistent, high-quality results for accurate hematological evaluation.
The Science of Staining: Mechanism of Action
The diagnostic power of a Romanowsky stain lies in the intricate interplay between its cationic (Azure B) and anionic (Eosin Y) components with the macromolecular constituents of the cell. The staining process is not a simple electrostatic interaction but a dynamic, multi-step phenomenon:
-
Initial Electrostatic Binding: Upon application, the positively charged Azure B cations bind to the negatively charged phosphate groups of the DNA in the cell nucleus and the RNA in the cytoplasm, imparting a blue color.[1] Concurrently, the negatively charged Eosin Y anions bind to positively charged proteins, such as hemoglobin in red blood cells and the granules of eosinophils, staining them red or pink.[1]
-
The Romanowsky Effect - Formation of the Purple Complex: The hallmark of a successful Romanowsky stain is the development of a distinct purple hue in the chromatin of leucocyte nuclei and in certain cytoplasmic granules. This "Romanowsky effect" is the result of the formation of a molecular complex between Azure B and Eosin Y.[5] This complex formation is facilitated within the microenvironment of the DNA, where the initial binding of Azure B acts as a template.
-
Differential Staining: The differential staining observed in various cellular components is a consequence of the varying affinities and accessibility of these structures to the dyes and the subsequent formation of the Azure B-Eosin Y complex. Factors such as chromatin condensation, protein composition, and pH significantly influence the final color balance.
Advantages of this compound
The choice of this compound as the preferred salt for standardized staining solutions is deliberate and scientifically grounded. While other salts like Azure B chloride are available, the tetrafluoroborate salt offers distinct advantages:
-
High Purity and Crystallinity: this compound can be prepared with exceptional purity, free from the contaminating dyes that plague many commercial Azure B chloride preparations. This purity is paramount for achieving consistent and predictable staining.
-
Enhanced Stability in Solution: The tetrafluoroborate anion (BF4-) is a non-coordinating anion, which contributes to the greater stability of the Azure B cation in methanolic stock solutions. This reduces the rate of dye degradation and precipitation, leading to a longer shelf life and more reliable performance of the staining solution.
Protocols for Standardized Romanowsky Staining
The following protocols are based on the principles of the International Council for Standardization in Haematology (ICSH) reference method, which emphasizes the use of purified Azure B and Eosin Y for consistent results.[6][7]
Reagent Preparation
| Reagent | Component | Quantity | Instructions |
| Stock Azure B Solution (0.1% w/v) | This compound | 100 mg | Dissolve in 100 mL of anhydrous, acetone-free methanol. Store in a tightly capped brown bottle at room temperature. |
| Stock Eosin Y Solution (0.1% w/v) | Eosin Y (water-soluble) | 100 mg | Dissolve in 100 mL of anhydrous, acetone-free methanol. Store in a tightly capped brown bottle at room temperature. |
| Phosphate Buffer (pH 6.8) | Potassium dihydrogen phosphate (KH2PO4) | 6.63 g | Dissolve in 1 L of deionized water. |
| Disodium hydrogen phosphate (Na2HPO4) | 3.2 g | Dissolve in 1 L of deionized water. Mix the two solutions and adjust the pH to 6.8 using a pH meter. | |
| Working Staining Solution | Stock Azure B Solution | 10 mL | Mix immediately before use. The working solution is stable for approximately 3 hours.[8] |
| Stock Eosin Y Solution | 5 mL | ||
| Phosphate Buffer (pH 6.8) | 85 mL |
Staining Procedure for Blood Smears
-
Fixation:
-
Place the air-dried blood smear in a staining jar containing anhydrous, acetone-free methanol for a minimum of 5 minutes.[1]
-
-
Staining:
-
Transfer the fixed slide to a staining jar containing the freshly prepared working staining solution.
-
Incubate for 10-15 minutes at room temperature.
-
-
Rinsing and Differentiation:
-
Briefly rinse the slide in the phosphate buffer (pH 6.8) for 3-5 seconds to remove excess stain.
-
Further differentiate the slide by agitating it in a fresh jar of phosphate buffer for 1-2 minutes. This step is critical for achieving the correct color balance.
-
-
Washing and Drying:
-
Rinse the slide with deionized water.
-
Wipe the back of the slide to remove any stain deposits.
-
Allow the slide to air dry in a vertical position.
-
-
Mounting:
-
Once completely dry, the slide can be examined directly or mounted with a coverslip using a synthetic mounting medium.
-
Staining Procedure for Bone Marrow Aspirates
The procedure for bone marrow aspirates is similar to that for blood smears, with minor modifications:
-
Fixation: A slightly longer fixation time of 10-15 minutes in methanol is recommended.
-
Staining: The staining time may need to be extended to 20-30 minutes to ensure adequate penetration of the dyes into the cellular elements of the bone marrow particles.[5]
-
Differentiation: Careful microscopic monitoring during the differentiation step is crucial to avoid over-staining of the dense cell clusters.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for Romanowsky staining.
Caption: Molecular mechanism of Romanowsky staining.
Troubleshooting Guide
Even with a standardized protocol, variations in sample preparation, reagent quality, and laboratory conditions can lead to suboptimal staining. The following table provides guidance on common issues and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overall staining is too pale | 1. Staining time is too short.2. Working staining solution is old or depleted.3. Excessive rinsing or differentiation. | 1. Increase the staining time in increments of 2-3 minutes.2. Prepare a fresh working staining solution.3. Reduce the time in the phosphate buffer rinse. |
| Nuclei are blue instead of purple | 1. pH of the buffer is too acidic.2. Inadequate staining time for complex formation.[5]3. Methanol in the working solution is too concentrated. | 1. Check and adjust the pH of the phosphate buffer to 6.8.2. Increase the staining time.3. Ensure the correct dilution of the stock solutions in the buffer. |
| Red blood cells are too red or orange | 1. pH of the buffer is too acidic.2. Excessive Eosin Y concentration in the working solution. | 1. Check and adjust the pH of the phosphate buffer to 6.8.2. Verify the correct ratio of Azure B to Eosin Y stock solutions. |
| Stain precipitate on the slide | 1. Working solution was not freshly prepared.2. Failure to rinse the slide adequately. | 1. Always use a freshly prepared working staining solution.2. Ensure a thorough but brief rinse in the phosphate buffer. |
| Cytoplasm of neutrophils is too dark or basophilic | 1. Staining time is too long.2. pH of the buffer is too alkaline. | 1. Reduce the staining time.2. Check and adjust the pH of the phosphate buffer to 6.8. |
Conclusion: The Path to Reproducible Hematological Staining
The transition from traditional, variable Romanowsky stains to a standardized procedure based on purified this compound represents a significant advancement in the field of hematology. By understanding the underlying chemical principles and adhering to a well-defined protocol, researchers and clinicians can achieve a level of consistency and reproducibility that was previously unattainable. This not only enhances the accuracy of routine diagnostic work but also provides a more reliable platform for research and the development of new therapeutic agents. The methodologies and insights provided in this application note are intended to empower laboratory professionals to master the art and science of Romanowsky staining, ultimately leading to improved patient care and more robust scientific outcomes.
References
- Bentley, S. A., Marshall, P. N., & Trobaugh, F. E., Jr. (1980). Standardization of the Romanowsky staining procedure: an overview.
-
Microbe Notes. (2022, June 23). Romanowsky Stains- Principle, Types, Applications. Retrieved from [Link]
- Horobin, R. W., & Walter, K. J. (1987). Understanding Romanowsky staining. I: The Romanowsky-Giemsa effect in blood smears. Histochemistry, 86(3), 331–336.
- Nelis, H. J., & De Leenheer, A. P. (1986). Quality control of azure B preparations by liquid chromatography and standardization with this compound. Clinica chimica acta; international journal of clinical chemistry, 156(3), 247–257.
-
Scribd. (n.d.). Understanding Romanowsky Staining. Retrieved from [Link]
- Bins, M., Huiges, W., & Halie, M. R. (1985). Stability of azure B-eosin Y staining solutions.
-
DPG Polytechnic. (n.d.). Romanswoky Stain. Retrieved from [Link]
- Lapen, D. (1982).
- International Council for Standardization in Haematology. (1984). ICSH reference method for staining of blood and bone marrow films by azure B and eosin Y (Romanowsky stain).
-
ResearchGate. (2025, August 6). A standardized differential stain for hematology. Retrieved from [Link]
- Lee, E. J., & Bain, B. J. (2008). ICSH guidelines for the standardization of bone marrow specimens and reports.
-
StainsFile. (n.d.). Romanowsky – Giemsa General Oversight Stain. Retrieved from [Link]
-
Oncohema Key. (2016, June 12). Preparation and staining methods for blood and bone marrow films. Retrieved from [Link]
-
Slideshare. (n.d.). ROMANOWSKY STAINS-1.pptx. Retrieved from [Link]
-
International Council for Standardization in Haematology. (2015, May 15). Guidelines for the standardization of bone marrow immunohistochemistry. Retrieved from [Link]
-
Scribd. (n.d.). 4.preparation and Staining Methods For Blood and Bone Marrow Films. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. dpgpolytechnic.com [dpgpolytechnic.com]
- 3. A standardized differential stain for hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of azure B-eosin Y staining solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROMANOWSKY STAINS-1.pptx [slideshare.net]
- 6. ICSH reference method for staining of blood and bone marrow films by azure B and eosin Y (Romanowsky stain). International Committee for Standardization in Haematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity Azure B Tetrafluoroborate for Standardized Blood Smear Analysis
Executive Summary
Standard Romanowsky staining (Giemsa, Wright’s) has historically suffered from batch-to-batch variability due to the use of crude "Polychrome Methylene Blue" mixtures. This variability leads to inconsistent metachromasia (the "Romanowsky effect") and diagnostic uncertainty.
This Application Note details the protocol for utilizing Azure B Tetrafluoroborate (CAS 79288-94-1) as a high-purity reference standard for blood smear analysis. Unlike traditional zinc chloride double salts, the tetrafluoroborate anion (
Scientific Background & Mechanism[1]
The Romanowsky Effect
The hallmark of a diagnostic blood smear is the Romanowsky Effect : the generation of a purple color in cell nuclei, which is distinct from the blue of the basic dye or the red of the acidic dye alone.[1][2] This is not a simple additive color mixing but a chemical reaction on the chromatin template.
-
Azure B (Cationic): Binds to the phosphate backbone of DNA/RNA.
-
Eosin Y (Anionic): Binds to cationic proteins (hemoglobin, eosinophilic granules).
-
The Complex: In the presence of DNA, Azure B and Eosin Y form a stable, hydrophobic 2:1 complex (Azure B
-Eosin Y). This complex exhibits an absorption shift, resulting in the vivid purple color essential for distinguishing monocytes from lymphocytes and identifying malaria parasites.
Why Tetrafluoroborate?
Standard commercial "Azure B" is often a mixture of Azure A, Azure C, and Methylene Blue. The Tetrafluoroborate salt offers specific advantages for high-precision applications:
-
Stoichiometric Purity: It allows for precise molar preparation, unlike hygroscopic chloride salts.
-
Solubility: The
anion enhances solubility in methanol-based fixatives, reducing precipitation artifacts on the slide. -
Fluorescence: Azure B is fluorogenic. The tetrafluoroborate counter-ion minimizes quenching, making this preparation suitable for dual-mode (brightfield/fluorescence) analysis of reticulocytes or parasitic DNA.
Mechanistic Pathway
Figure 1: The mechanism of the Romanowsky effect. The this compound provides the precise cationic load required to form the purple complex on the DNA scaffold.
Experimental Protocol
Reagent Preparation
Critical Note: this compound (MW: 357.18 g/mol ) is heavier than Azure B Chloride (MW: ~305.8 g/mol ). You must adjust mass to maintain molarity.
A. Stock Solutions
-
Azure B Stock (0.02 M in DMSO/Methanol):
-
Eosin Y Stock (0.003 M):
-
Weigh 0.20 g Eosin Y (Yellowish).
-
Dissolve in 100 mL Methanol.
-
-
Sörensen’s Phosphate Buffer (pH 6.8):
-
Mix KH
PO (9.1 g/L) and Na HPO (9.5 g/L) to achieve pH 6.8. -
Why pH 6.8? This pH is the isoelectric point where the Azure B/Eosin charge balance is optimal for the Romanowsky effect.
-
B. Working Stain Solution (Prepare Fresh)
Mix the following in order:
-
3 mL Azure B Stock
-
3 mL Eosin Y Stock
-
34 mL Sörensen’s Buffer (pH 6.8)
-
Mix gently. Use within 1 hour.
Staining Workflow
This protocol follows the ICSH (International Council for Standardization in Haematology) Reference Method principles, adapted for the tetrafluoroborate salt.
| Step | Action | Duration | Critical Checkpoint |
| 1. Smear | Prepare thin blood smear on neutral glass. | N/A | Ensure a "feathered edge" for single-cell layer. |
| 2. Fixation | Immerse in pure Methanol (water-free). | 5-10 min | Prevents hemolysis. Water in methanol causes artifacts. |
| 3. Staining | Immerse slide in Working Stain Solution . | 15-20 min | Do not agitate vigorously. |
| 4. Differentiation | Rinse with Sörensen’s Buffer (pH 6.8). | 1 min | Differentiates the nucleus (purple) from cytoplasm (blue/pink).[2] |
| 5. Washing | Rinse with distilled water.[1] | 30 sec | Removes excess buffer salts. |
| 6. Drying | Air dry vertically. | 5-10 min | Do not heat. Heat damages the metachromatic complex. |
Workflow Decision Tree
Figure 2: Operational workflow and troubleshooting logic for this compound staining.
Validation & Quality Control
To ensure the protocol is self-validating, perform the following checks on every batch:
Spectral Validation
Before mixing, measure the Absorbance of the Azure B Stock (diluted 1:100 in ethanol).
-
Target
: 640–650 nm. -
Shoulder: A slight shoulder at ~600 nm (Azure A impurity) is acceptable but should be <10% of the peak height. If the peak shifts <635 nm, the Azure B has degraded into Azure A/C and will not produce the Romanowsky effect.
Biological Validation (The "Self-Check")
A correctly stained slide must exhibit specific color signatures:
| Cellular Component | Expected Color | Mechanism |
| Erythrocytes (RBC) | Salmon Pink / Orange | Eosin Y binding to Hemoglobin |
| Neutrophil Nuclei | Deep Purple | Azure B-Eosin-DNA Complex |
| Neutrophil Granules | Lilac / Violet | Interaction with neutral proteases |
| Lymphocyte Cytoplasm | Sky Blue | Azure B binding to ribosomal RNA |
| Eosinophil Granules | Bright Orange-Red | Eosin Y binding to cationic basic protein |
Troubleshooting:
-
Blue RBCs: Buffer is too alkaline or washing was insufficient.
-
Pale Nuclei: Azure B concentration too low (did you adjust for Tetrafluoroborate MW?) or pH too acidic.
References
-
International Council for Standardization in Haematology (ICSH). (1984).[5] ICSH reference method for staining of blood and bone marrow films by azure B and eosin Y (Romanowsky stain).[4][5] British Journal of Haematology, 57(4), 707-710.[5] Link
-
Nelis, H. J., & De Leenheer, A. P. (1986).[6] Quality control of azure B preparations by liquid chromatography and standardization with this compound. Clinica Chimica Acta, 156(3), 247-257.[6] Link
- Wittekind, D. (1983). On the nature of Romanowsky-Giemsa staining and its significance for cytochemistry and histochemistry: an overall view. Histochemical Journal, 15, 1029–1047.
-
Sigma-Aldrich. (n.d.). This compound Product Specification (CAS 79288-94-1).[7][8][9] Link
Sources
- 1. scribd.com [scribd.com]
- 2. microbenotes.com [microbenotes.com]
- 3. dpgpolytechnic.com [dpgpolytechnic.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ICSH reference method for staining of blood and bone marrow films by azure B and eosin Y (Romanowsky stain). International Committee for Standardization in Haematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality control of azure B preparations by liquid chromatography and standardization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Dye content 95 79288-94-1 [sigmaaldrich.com]
- 8. This compound Dye content 95 79288-94-1 [sigmaaldrich.com]
- 9. This compound | CAS 79288-94-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Notes: Differentiating RNA and DNA in Tissue Sections with Azure B Tetrafluoroborate
Introduction: The Critical Need for Nucleic Acid Differentiation
In the intricate landscape of cellular biology and pathology, the precise localization and quantification of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) are fundamental to understanding cellular function, proliferation, and disease states. While both are nucleic acids, their roles are distinct: DNA is the stable repository of genetic information, primarily located in the nucleus, whereas RNA is a transient molecule central to the expression of this genetic information, found in both the nucleus (e.g., nucleolus) and the cytoplasm (e.g., ribosomes). The ability to visually distinguish between these two molecules within the morphological context of a cell or tissue is therefore a powerful tool for researchers in fields ranging from oncology to developmental biology and neurobiology.
Azure B is a cationic thiazine dye that exhibits a property known as metachromasia, where the dye stains different substances in different colors.[1][2] This application note provides a comprehensive protocol for the use of Azure B tetrafluoroborate to differentially stain RNA and DNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This method yields a vibrant color contrast, staining RNA a deep purple (metachromatic shift) and DNA a blue-green (orthochromatic color), enabling a clear visual distinction.[3]
The Science Behind the Stain: Mechanism of Differential Staining
The differential staining of nucleic acids by Azure B is a fascinating interplay of electrostatics and molecular geometry. As a cationic (positively charged) dye, Azure B is electrostatically attracted to the anionic (negatively charged) phosphate backbone of both DNA and RNA.[4] However, the key to the differential staining lies in the structural differences between these two nucleic acids and the resulting interaction with the dye molecules.
-
RNA: Typically single-stranded, RNA presents a high density of exposed phosphate groups. This allows the planar Azure B molecules to bind in close proximity to each other, forming stacked aggregates or polymers. This stacking alters the electron orbitals of the dye molecules, causing a shift in their light absorption spectrum to a shorter wavelength (a hypsochromic or "metachromatic" shift), resulting in a purple-red color.[5]
-
DNA: In its native double-helix conformation, the phosphate groups of DNA are more sterically hindered. This prevents the Azure B molecules from stacking as closely as they do on RNA. Consequently, the dye binds to DNA primarily as monomers, which absorb light at their normal wavelength, producing the orthochromatic blue-green color.
The pH of the staining solution is a critical factor in this process. An acidic pH (around 4.0) is optimal as it ensures that the phosphate groups of the nucleic acids are fully ionized and available for binding, while suppressing the ionization of less acidic tissue components, thereby enhancing the specificity of the stain for nucleic acids.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Notes |
| This compound | Sigma-Aldrich | 79288-94-1 | Ensure high purity, certified by the Biological Stain Commission if possible.[6] |
| Ethanol, Absolute (200 Proof) | Major laboratory supplier | - | For reagent preparation and dehydration. |
| Xylene or Xylene Substitute | Major laboratory supplier | - | For deparaffinization and clearing. |
| Sodium Acetate, Anhydrous | Major laboratory supplier | - | For buffer preparation. |
| Acetic Acid, Glacial | Major laboratory supplier | - | For buffer preparation. |
| Distilled or Deionized Water | - | - | High purity water is essential. |
| Paraffin-embedded tissue sections | - | - | Cut at 4-6 µm and mounted on charged slides. |
Reagent Preparation
-
0.1 M Acetate Buffer (pH 4.0):
-
Solution A: 0.1 M Sodium Acetate (8.2 g of anhydrous sodium acetate in 1 L of distilled water).
-
Solution B: 0.1 M Acetic Acid (5.7 mL of glacial acetic acid in 1 L of distilled water).
-
Mix approximately 7 volumes of Solution A with 43 volumes of Solution B. Verify the pH with a calibrated pH meter and adjust as necessary.
-
-
Azure B Staining Solution (0.25 mg/mL):
-
Weigh 25 mg of this compound powder.
-
Dissolve in 100 mL of 0.1 M Acetate Buffer (pH 4.0).
-
Stir with a magnetic stirrer for at least 30 minutes to ensure the dye is fully dissolved. Due to the lower aqueous solubility of the tetrafluoroborate salt compared to the chloride salt, gentle warming (to no more than 40°C) may be required.
-
Filter the solution through Whatman No. 1 filter paper before use. This solution is stable for several weeks when stored in a dark bottle at 4°C.
-
Experimental Protocol
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
I. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse in Xylene (or substitute): 2 changes of 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes of 3 minutes each.
-
Immerse in 95% Ethanol: 1 change of 3 minutes.
-
Immerse in 70% Ethanol: 1 change of 3 minutes.
-
Rinse gently in running tap water for 5 minutes.
-
Rinse in distilled water: 2 changes of 2 minutes each.
II. Staining Procedure
-
Immerse slides in the pre-warmed (room temperature) Azure B Staining Solution for 1-2 hours in a Coplin jar. The optimal staining time may vary depending on the tissue type and fixation, and should be determined empirically.
-
Rinse the slides briefly in two changes of distilled water to remove excess stain.
III. Differentiation and Dehydration
-
Immerse the slides in 70% Ethanol for a quick dip (1-2 seconds) to begin differentiation. This step removes unbound and loosely bound dye.
-
Continue differentiation in 95% Ethanol for 1-2 minutes, or until RNA-rich areas (like the nucleolus and cytoplasm of active cells) are a clear purple and DNA-rich nuclei are blue-green upon microscopic inspection. This is the most critical step and requires careful monitoring.
-
Dehydrate rapidly in 100% Ethanol: 2 changes of 2 minutes each.
-
Clear in Xylene (or substitute): 2 changes of 3 minutes each.
-
Mount with a permanent mounting medium.
Workflow Diagram
Caption: Workflow for Azure B differential staining of nucleic acids.
Expected Results and Interpretation
Properly stained slides will exhibit a clear and vibrant differentiation of nucleic acids.
| Cellular Component | Expected Color | Interpretation |
| DNA (e.g., Chromatin in the nucleus) | Blue-Green | Orthochromatic staining of DNA. |
| RNA (e.g., Nucleolus, Ribosomes in cytoplasm) | Purple to Deep Violet | Metachromatic staining of RNA. |
| Cartilage Matrix | Pink to Red | Metachromatic staining of glycosaminoglycans. |
| Mast Cell Granules | Red-Purple | Metachromatic staining of heparin. |
Cells with high protein synthesis activity, such as plasma cells or neurons (Nissl substance), will show intense cytoplasmic purple staining due to their high ribosomal RNA content. The nucleolus, a site of ribosome synthesis, should also be a prominent purple. The chromatin in the nucleus will appear blue-green.
Troubleshooting
| Problem | Possible Cause | Solution |
| Overall weak staining | 1. Staining time too short. 2. Azure B solution too old or depleted. 3. Improper fixation. | 1. Increase staining time. 2. Prepare fresh staining solution. 3. Ensure tissue was properly fixed in 10% neutral buffered formalin. |
| Lack of differentiation (all blue) | 1. Under-differentiation. 2. Dehydration steps too slow. | 1. Increase time in 95% ethanol and monitor microscopically. 2. Ensure rapid and thorough dehydration in absolute ethanol. |
| Over-differentiation (loss of purple RNA staining) | 1. Differentiation time too long. 2. pH of staining solution incorrect. | 1. Reduce time in 95% ethanol. 2. Verify pH of the acetate buffer is 4.0. |
| Precipitate on tissue section | 1. Staining solution not filtered. 2. Dye came out of solution. | 1. Always filter the staining solution before use. 2. Ensure dye is fully dissolved during preparation; gentle warming may help. |
Self-Validation and Quality Control
To ensure the reliability and specificity of the Azure B staining, it is highly recommended to include control slides in each staining run:
-
Positive Control: A tissue section known to have high cellular activity and distinct nuclear and cytoplasmic compartments (e.g., tonsil, pancreas, or a section of the small intestine).
-
Enzymatic Controls:
-
RNase Digestion: Pre-treat a slide with an RNase solution to digest RNA. This slide should show a loss of purple cytoplasmic and nucleolar staining, while the blue-green nuclear DNA staining remains. This confirms the specificity of the purple staining for RNA.
-
DNase Digestion: Pre-treat a slide with a DNase solution to digest DNA. This slide should show a loss of blue-green nuclear staining, confirming its specificity for DNA.
-
Conclusion
The this compound protocol offers a robust and visually striking method for the differential staining of RNA and DNA in tissue sections. By carefully controlling the pH and the critical differentiation step, researchers can gain valuable insights into the transcriptional and translational activity of cells within their native tissue architecture. The mechanistic underpinnings of this technique, rooted in the principles of metachromasia, provide a scientifically sound basis for its application in a wide array of research and diagnostic settings.
References
-
Biognost. AZURE B powder dye, C.I. 52010. [Link]
-
PubMed. (n.d.). Quality control of azure B preparations by liquid chromatography and standardization with this compound. [Link]
-
bioRxiv. (2020, March 25). Azure B staining. [Link]
-
Biocompare. Azure B. [Link]
-
Obeid, M. A., & Al-Sbiei, A. (2016). Toluidine blue: A review of its chemistry and clinical utility. Journal of Oral and Maxillofacial Pathology, 20(2), 273. [Link]
-
Technology Networks. (2024, November 5). A Guide to DNA and RNA Quantification and Quality. [Link]
-
StainsFile. Azure B. [Link]
-
D'mello, D., & Jain, S. (2016). Metachromasia and Metachromatic Dyes: A review. International Journal of Advanced Health Sciences, 2(10), 12-16. [Link]
-
Azure Biosystems. DNA Dye Detection Limits using Azure cSeries Imagers. [Link]
-
Marshall, P. N., Bentley, S. A., & Lewis, S. M. (1975). Purified azure B as a reticulocyte stain. Journal of clinical pathology, 28(11), 920–923. [Link]
-
StainsFile. Metachromasia. [Link]
-
The Animated Chemist. (2021, October 28). Determining concentration & purity of RNA & DNA with UV spectroscopy: Beer's Law and Beyond! [Video]. YouTube. [Link]
-
ResearchGate. The structure formula of Azure B (R = H) and Methylene Blue (R = CH 3 ). [Link]
Sources
- 1. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. biocompare.com [biocompare.com]
- 4. gspchem.com [gspchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dye content, ≥80%, certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]
Revealing Viral Factories: A Guide to Staining Viral Inclusions with Azure B Tetrafluoroborate
Introduction: The Significance of Visualizing Viral Inclusions
In the landscape of virology and drug development, the visualization of viral replication and assembly sites within infected host cells is paramount. These sites, often manifesting as distinct intracellular structures known as viral inclusions or "viral factories," are hubs of intense viral nucleic acid and protein synthesis. Their morphological characterization and spatial distribution provide invaluable insights into the viral life cycle, pathogenesis, and the efficacy of antiviral compounds. Azure B tetrafluoroborate, a metachromatic thiazin dye, has emerged as a powerful tool for the histochemical detection of these viral inclusions. Its high affinity for nucleic acids and ability to exhibit distinct color shifts make it particularly well-suited for differentiating the dense nucleic acid content of viral inclusions from the surrounding cellular components.[1][2][3]
This comprehensive guide provides detailed application notes and protocols for the use of this compound in staining viral inclusions in both cultured cells and paraffin-embedded tissues. We will delve into the underlying staining mechanism, provide step-by-step methodologies, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals in their quest to unravel the intricacies of viral infection.
The Science Behind the Stain: Mechanism of Azure B Action
Azure B is a cationic thiazin dye that binds to anionic molecules within cells, most notably the phosphate groups of nucleic acids (DNA and RNA).[3] Its efficacy in staining viral inclusions stems from two key properties: its strong binding to nucleic acids and its metachromatic nature.
High Affinity for Nucleic Acids: Viral inclusions are rich in viral genomes (DNA or RNA) and messenger RNA (mRNA) transcripts, creating a high concentration of nucleic acids. Azure B, with its positive charge, electrostatically interacts with the negatively charged phosphate backbone of these nucleic acids, leading to a strong and localized staining of the viral factories.[3]
Metachromasia: Metachromasia is a phenomenon where a dye stains certain cellular components in a color that is different from the original color of the dye solution.[4][5][6] Azure B in solution is typically blue (orthochromatic). However, when it binds to closely spaced anionic groups, such as the phosphate groups in the high-density nucleic acids of a viral inclusion, the dye molecules stack up. This aggregation causes a shift in the dye's light absorption spectrum, resulting in a color change, often to a purplish or reddish-purple hue (metachromatic).[6][7] This color differentiation allows for the clear visualization of viral inclusions against the blue-stained host cell nucleus and cytoplasm.
Product Specifications: this compound
For reproducible and reliable staining, it is crucial to use a high-purity grade of this compound. The tetrafluoroborate salt is often preferred over the chloride salt due to potential solubility advantages in certain solvents.
| Property | Specification |
| Chemical Name | 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate |
| Molecular Formula | C₁₅H₁₆BF₄N₃S |
| Molecular Weight | 357.18 g/mol |
| Appearance | Dark green to black powder |
| Dye Content | ≥ 95% |
| Maximum Absorption (λmax) | ~637 nm in methanol |
Note: Always refer to the manufacturer's certificate of analysis for lot-specific details.
Experimental Protocols
Here, we provide detailed protocols for staining viral inclusions in two common sample types: cultured cells and paraffin-embedded tissues.
Protocol 1: Staining of Viral Inclusions in Cultured Cells
This protocol is designed for staining viral inclusions in infected cells grown on coverslips or in chamber slides.
Materials:
-
This compound (high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Distilled or deionized water
-
Ethanol series (70%, 95%, and 100%)
-
Xylene or a xylene substitute
-
Mounting medium (resinous)
-
Coverslips and microscope slides
Staining Solution Preparation (0.1% w/v Azure B):
-
Weigh out 100 mg of this compound powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Stir until fully dissolved. The solution should be a clear, deep blue.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Store the staining solution in a tightly sealed, light-protected container at room temperature. The solution is stable for several weeks.
Step-by-Step Staining Procedure:
-
Cell Culture and Infection: Grow cells on sterile coverslips or chamber slides to the desired confluency and infect with the virus of interest. Include uninfected control cells.
-
Fixation:
-
For Paraformaldehyde Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
For Methanol Fixation: Gently wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (for paraformaldehyde-fixed cells): Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is not necessary for methanol-fixed cells as methanol also permeabilizes the membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Immerse the coverslips or slides in the 0.1% Azure B staining solution for 5-15 minutes. The optimal staining time may vary depending on the cell type and virus, and should be determined empirically.
-
Rinsing: Briefly rinse the stained samples in distilled water to remove excess stain.
-
Dehydration: Dehydrate the samples by sequential immersion in 70%, 95%, and 100% ethanol for 1-2 minutes each.
-
Clearing: Clear the samples by immersing them in xylene or a xylene substitute for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using a resinous mounting medium.
-
Microscopy: Examine the stained cells under a bright-field microscope.
Expected Results:
-
Viral Inclusions: Purplish to reddish-purple (metachromatic staining).
-
Host Cell Nuclei: Blue to dark blue (orthochromatic staining).
-
Cytoplasm: Light blue.
Protocol 2: Staining of Viral Inclusions in Paraffin-Embedded Tissues
This protocol is suitable for the detection of viral inclusions in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
This compound (high purity)
-
Xylene or a xylene substitute
-
Ethanol series (100%, 95%, 70%)
-
Distilled or deionized water
-
Staining Solution (see Protocol 1 for preparation)
-
Mounting medium (resinous)
-
Microscope slides
Step-by-Step Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse the FFPE tissue sections in xylene (or a substitute) two times for 5 minutes each to remove the paraffin.
-
Rehydrate the sections by sequential immersion in 100% ethanol (two changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).
-
Rinse the slides in distilled water.
-
-
Staining: Immerse the slides in the 0.1% Azure B staining solution for 10-20 minutes. Optimal time may need to be determined for different tissue types.
-
Rinsing: Briefly rinse the slides in distilled water.
-
Dehydration: Dehydrate the sections through 70%, 95%, and 100% ethanol (1-2 minutes each).
-
Clearing: Clear the sections in xylene (or a substitute) two times for 3 minutes each.
-
Mounting: Mount a coverslip over the tissue section using a resinous mounting medium.
-
Microscopy: Observe the stained tissue sections under a bright-field microscope.
Expected Results:
-
Viral Inclusions: Deep purple to reddish-purple.
-
Cellular Nuclei: Blue.
-
Cytoplasm and Connective Tissue: Varying shades of light blue.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps for each protocol.
Caption: Workflow for Azure B Staining of Paraffin Sections.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides guidance on common issues and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | - Inactive or old staining solution.- Insufficient staining time.- Over-fixation of the tissue. | - Prepare a fresh Azure B staining solution.- Increase the incubation time in the staining solution.- Optimize fixation time; for FFPE tissues, consider antigen retrieval techniques. |
| Excessive Background Staining | - Incomplete rinsing after staining.- Staining solution is too concentrated.- Inadequate dehydration. | - Ensure thorough but brief rinsing in distilled water after staining.- Dilute the staining solution (e.g., to 0.05%).- Ensure complete dehydration through the ethanol series. |
| Poor Differentiation (No Metachromasia) | - Dehydration after staining is too harsh.- pH of the staining solution is not optimal.- Low concentration of nucleic acids in inclusions. | - Dehydrate rapidly through the ethanol series.- Check and adjust the pH of the staining solution to be slightly acidic to neutral (pH 6.8-7.2).- Confirm the presence of viral inclusions with another method (e.g., immunohistochemistry). |
| Precipitate on the Tissue/Cells | - Unfiltered staining solution.- Staining solution has evaporated and concentrated.- Contamination of reagents. | - Always filter the Azure B solution before use.- Keep staining dishes covered during incubation.- Use fresh, clean reagents and glassware. |
| Tissue Sections Detaching from Slides | - Improperly coated slides.- Harsh washing or rinsing steps. | - Use positively charged or adhesive-coated slides.- Handle slides gently during all washing and immersion steps. |
Conclusion: A Versatile Tool for Viral Research
This compound provides a simple, rapid, and cost-effective method for the visualization of viral inclusions. Its metachromatic properties offer excellent differentiation of nucleic acid-rich viral factories from the host cell background. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively employ this powerful stain to advance our understanding of virology and accelerate the development of novel antiviral therapies.
References
-
Biocompare. (n.d.). Azure B. Retrieved from [Link]
-
Biognost. (n.d.). AZURE B powder dye, C.I. 52010. Retrieved from [Link]
-
Lendrum, A. C. (n.d.). Lendrum's Phloxine Tartrazine for Viral Inclusion Bodies. StainsFile. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Azure B. Retrieved from [Link]
- Horobin, R. W., & Kiernan, J. A. (Eds.). (2002). Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine (10th ed.). BIOS Scientific Publishers.
- Kligora, C. J., et al. (1995). Azure B as a counterstain in the immunohistological evaluation of heavily pigmented nevomelanocytic lesions. Applied Immunohistochemistry, 3(4), 268-271.
-
Wikipedia. (2023, December 29). Metachromasia. Retrieved from [Link]
- Baumgärtner, W., & Krakowka, S. (1987). A simple method for histochemical demonstration of viral inclusion bodies in cell monolayers in microtitration plates. Journal of Virological Methods, 16(3), 229-232.
-
Azure Biosystems. (n.d.). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Leica Biosystems. (n.d.). Intro to Tissue Fixation in Histology: Types, Methods & More. Retrieved from [Link]
-
StainsFile. (n.d.). Metachromasia. Retrieved from [Link]
- Horobin, R. W. (2007). How Romanowsky stains work and why they remain valuable—Including a proposed universal Romanowsky staining mechanism and a rational troubleshooting scheme. Biotechnic & Histochemistry, 82(4-5), 183-206.
- Richardson, K. C., Jarett, L., & Finke, E. H. (1960). Embedding in epoxy resins for ultrathin sectioning in electron microscopy. Stain Technology, 35(6), 313-323.
- D'mello, D., et al. (2016). Metachromasia and Metachromatic Dyes: A review. International Journal of Advanced Health Sciences, 2(10), 13-17.
-
ResearchGate. (2025, August 9). Which granules can be stained with azure B and eosin?. Retrieved from [Link]
-
Wikipedia. (2024, January 23). Fixation (histology). Retrieved from [Link]
-
Slideshare. (n.d.). Demonstration of viral inclusion bodies. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Azure B. Retrieved from [Link]
- Suvarna, S. K., Layton, C., & Bancroft, J. D. (2018). Bancroft's Theory and Practice of Histological Techniques E-Book. Elsevier Health Sciences.
-
Taylor & Francis Online. (n.d.). The Influence of Molecular Structure of Thiazine and Oxazine Dyes on Their Metachromatic Properties. Retrieved from [Link]
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- 7. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
Azure B Tetrafluoroborate: A Comprehensive Guide to its Application in Microbial Staining
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Azure B tetrafluoroborate in various microbial staining techniques. With full editorial control, this guide moves beyond rigid templates to deliver a comprehensive and practical understanding of this versatile cationic thiazine dye. Our focus is on providing not just protocols, but also the scientific reasoning behind the methodologies, ensuring a robust and reproducible approach to your research.
Introduction: The Power of Azure B in Microbial Visualization
Azure B is a cationic dye renowned for its strong affinity for negatively charged molecules, particularly nucleic acids (DNA and RNA) and acidic polysaccharides.[1] This property makes it an invaluable tool in histology, hematology, and, importantly, microbiology for visualizing cellular structures.[1][2] Derived from the oxidation of methylene blue, Azure B is a key component of various polychromatic stains, including Giemsa and Wright's stains, where it plays a crucial role in differentiating blood cells and identifying parasites.[2][3]
The tetrafluoroborate salt of Azure B offers excellent solubility and stability, making it a reliable choice for preparing staining solutions. A key characteristic of Azure B is its metachromatic property, meaning it can stain certain cellular components a different color from that of the dye solution itself.[4] This phenomenon is particularly useful for identifying specific microbial structures, such as polyphosphate inclusions (volutin granules) in bacteria, which appear reddish-purple when stained with the blue dye.[4]
This guide will explore the practical applications of this compound for staining bacteria, fungi, and parasites, providing detailed protocols and insights into the interpretation of results.
The Science Behind the Stain: Mechanism of Action
The efficacy of Azure B as a microbial stain lies in fundamental electrostatic interactions. As a cationic (positively charged) dye, it readily binds to anionic (negatively charged) macromolecules within microbial cells. The primary targets for Azure B are:
-
Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids imparts a strong negative charge, leading to a high affinity for Azure B. This results in the distinct staining of the nucleus in eukaryotic microbes and the nucleoid region in bacteria.[1]
-
Acidic Polysaccharides: Many microbial structures, such as capsules and certain cell wall components, are rich in acidic polysaccharides. These also present negative charges, allowing for their visualization with Azure B.
-
Polyphosphate Granules (Volutin): These intracellular storage granules, rich in inorganic polyphosphate, are highly anionic and exhibit a strong metachromatic reaction with Azure B, staining a reddish-purple.[4]
The following diagram illustrates the basic principle of Azure B binding to microbial components:
Caption: Electrostatic attraction between cationic Azure B and anionic microbial components.
Preparing Your Staining Solution: A Self-Validating Protocol
The quality and consistency of your staining results begin with the proper preparation of the staining solution. The use of high-purity, certified Azure B is crucial, as contaminants can significantly affect staining specificity and reproducibility.[2]
Protocol for 1% (w/v) Aqueous this compound Solution:
Materials:
-
This compound powder (Dye content ≥80%)[5]
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar (optional)
-
Filter paper (e.g., Whatman No. 1) and funnel
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 50-70 mL of distilled water.
-
Mixing: Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely. This may take a few minutes.
-
Volume Adjustment: Once fully dissolved, bring the solution to the 100 mL mark with distilled water.
-
Filtration: Filter the solution through filter paper to remove any particulate matter.
-
Storage: Store the staining solution in a tightly sealed, light-protected bottle at room temperature. Properly stored, the solution is stable for several months.
Self-Validation: A properly prepared solution should be a clear, deep blue liquid, free of any visible precipitate.
Application Protocols for Microbial Staining
The following protocols are designed to be adaptable to a range of microbial species. Optimization of staining times may be necessary depending on the specific organism and its physiological state.
Staining Bacteria
Azure B is an excellent simple stain for visualizing bacterial morphology and can be particularly effective for identifying specific features like metachromatic granules and capsules.
Protocol for Staining a Bacterial Smear:
Caption: Step-by-step workflow for staining bacterial smears with Azure B.
Detailed Methodology:
-
Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide and allow it to air dry completely.
-
Heat Fixation: Pass the dried slide through a flame 2-3 times to fix the bacteria to the slide.
-
Staining: Flood the smear with the 1% this compound solution and let it stand for 1-2 minutes.
-
Rinsing: Gently rinse the slide with a slow stream of tap water to remove excess stain.
-
Drying: Blot the slide dry using bibulous paper.
-
Microscopy: Examine the stained smear under a light microscope using the oil immersion objective.
Expected Results:
-
Bacterial Cells: Will stain a deep blue.
-
Metachromatic Granules (e.g., in Corynebacterium diphtheriae): Will appear as distinct reddish-purple granules within the blue cytoplasm.[4]
-
Capsules (e.g., on Bacillus anthracis): The capsule may appear as a lightly stained or unstained halo around the darkly stained cell, though specific capsule stains are generally more effective.[6]
Staining Fungi
For fungal specimens, Azure B can be used as a vital stain in wet mounts to highlight nuclear material and other cellular details.
Protocol for a Fungal Wet Mount:
Caption: Workflow for staining thin blood smears for parasite detection with Azure B.
Detailed Methodology:
-
Smear Preparation: Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.
-
Fixation: Fix the smear by immersing the slide in absolute methanol for 2-3 minutes.
-
Staining: Flood the slide with 1% this compound solution and allow it to stain for 5-10 minutes.
-
Rinsing: Gently rinse the slide with buffered water (pH 6.8) to remove excess stain.
-
Drying: Allow the slide to air dry in a vertical position.
-
Microscopy: Examine the stained smear under a light microscope using the oil immersion objective.
Expected Results:
-
Red Blood Cells: Will appear as pale blue or grayish-blue discs.
-
White Blood Cells: Nuclei will stain a deep purple-blue.
-
Plasmodium Parasites: The chromatin of the parasite will stain a distinct bright blue to purple, and the cytoplasm will appear as a lighter blue ring. [7]
Quantitative Data and Troubleshooting
| Parameter | Bacteria | Fungi | Blood Parasites |
| Recommended Stain Concentration | 1% (w/v) | 1% (w/v) | 1% (w/v) |
| Typical Staining Time | 1-2 minutes | 1-5 minutes | 5-10 minutes |
| Fixation Method | Heat | Not typically required for wet mounts | Methanol |
| Key Observable Features | Morphology, metachromatic granules | Nuclei, cell walls, spores | Chromatin, cytoplasm |
Troubleshooting Common Staining Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak Staining | - Insufficient staining time- Old or improperly stored stain- Overly thick smear | - Increase staining time- Prepare fresh staining solution- Prepare a thinner smear |
| Overstaining | - Excessive staining time- Inadequate rinsing | - Reduce staining time- Ensure thorough but gentle rinsing |
| Precipitate on Slide | - Unfiltered staining solution- Stain allowed to dry on the slide | - Filter the stain before use- Do not allow the stain to dry during the procedure |
| Inconsistent Staining | - Uneven smear preparation- Variations in fixation | - Ensure a uniform, thin smear- Standardize the fixation procedure |
For more complex troubleshooting, especially in applications like Western blotting which share principles of binding and background, consider factors like buffer freshness and blocking agents. [8]
Conclusion: The Versatility of this compound
This compound is a robust and versatile dye for a wide range of microbial staining applications. Its strong affinity for nucleic acids and acidic polysaccharides, coupled with its metachromatic properties, allows for the clear visualization and differentiation of various microbial structures. By understanding the principles behind the staining mechanisms and adhering to standardized protocols, researchers can achieve consistent and high-quality results, making Azure B an essential tool in the modern microbiology laboratory.
References
-
Biognost. (n.d.). AZURE B powder dye, C.I. 52010. Retrieved from [Link]
-
Azer Scientific. (n.d.). Giemsa Stain Azure B. Retrieved from [Link]
-
TheMicroMan. (2021, December 3). Microscopy: Wet Mount Slide Preparation [Video]. YouTube. Retrieved from [Link]
-
Macs-Chem. (n.d.). Azure B. Retrieved from [Link]
-
Biocompare. (n.d.). Azure B. Retrieved from [Link]
-
Kurz, H., Wittekind, D. H., & von Bertalanffy, L. (2025, August 9). Which granules can be stained with azure B and eosin? ResearchGate. Retrieved from [Link]
-
Marshall, P. N., & Lewis, S. M. (1975). Purified azure B as a reticulocyte stain. Journal of Clinical Pathology, 28(11), 920–923. Retrieved from [Link]
-
Wittekind, D. H., Schmidt, G., & Kretschmer, V. (1986). Which granules can be stained with azure B and eosin? Blut, 53(3), 169–177. Retrieved from [Link]
-
Biological Stain Commission. (2025, May 2). Azure B BSC Certification requirement change. Retrieved from [Link]
-
StainsFile. (n.d.). Azure B. Retrieved from [Link]
-
Lillie, R. D. (1944). Lower Azure B Methylene Blue Ratios in Giemsa Type Blood and Malaria Stains. Stain Technology, 19(2), 45–48. Retrieved from [Link]
-
Sjöstedt, A., Eriksson, U., & Ramisse, V. (2000). Azure B compared with Loeffler's methylene blue for staining the B. anthracis capsule. Journal of Clinical Microbiology, 38(9), 3443–3445. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Lillie, R. D. (1943). Blood and Malaria Parasite Staining with Eosin Azure Methylene Blue Methods. American Journal of Public Health and the Nation's Health, 33(8), 948–951. Retrieved from [Link]
-
BASO. (n.d.). Cryptococcus Neoformans Stain. Retrieved from [Link]
-
ResearchGate. (n.d.). Azure Stains and Falciparum Malaria. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
van der Schans, M. J., van der Slik, W., & van der Woude, F. J. (1995). Quality control of azure B preparations by liquid chromatography and standardization with this compound. Clinical Chemistry, 41(1), 96–100. Retrieved from [Link]
-
Wikipedia. (n.d.). Volutin granules. Retrieved from [Link]
-
Kumar, S., Singh, S., & Singh, P. (2014). A simple and rapid staining method for detection of hemozoin pigment by methylene blue stain. Journal of Vector Borne Diseases, 51(1), 53–55. Retrieved from [Link]
-
National Society for Histotechnology. (n.d.). Special Stains – Which One, Why and How? Part III: Microorganisms – Bacteria and Fungi. Retrieved from [Link]
-
Wan, C., Liu, C., & Liu, W. (2011). A new cost-effective staining method for rapid identification of Cryptococcus. African Journal of Microbiology Research, 5(12), 1421–1425. Retrieved from [Link]
-
American Journal of Science. (2024, May 24). Staining of the Yeast Cryptococcus neoformans with India Ink. Retrieved from [Link]
-
ResearchGate. (2024, May 16). (PDF) Paint It Black: Staining of the Yeast Cryptococcus Neoformans with India Ink. Retrieved from [Link]
-
Albuquerque, P. C., Nakayasu, E. S., & Casadevall, A. (2015). Opsonin-free, real-time imaging of Cryptococcus neoformans capsule during budding. mBio, 6(4), e00898-15. Retrieved from [Link]
Sources
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- 2. biocompare.com [biocompare.com]
- 3. A simple and rapid staining method for detection of hemozoin pigment by methylene blue stain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volutin granules - Wikipedia [en.wikipedia.org]
- 5. Dye content, ≥80%, certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Lower azure B methylene blue ratios in Giemsa type blood and malaria stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
Troubleshooting & Optimization
Troubleshooting poor Azure B tetrafluoroborate staining results
Welcome to the technical support guide for Azure B tetrafluoroborate staining. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during histological and cytological staining procedures. Here, we move beyond simple step-by-step instructions to provide in-depth, cause-and-effect explanations to empower you to optimize your results.
Introduction to Azure B Staining
Azure B is a cationic thiazine dye renowned for its metachromatic properties and its strong affinity for acidic tissue components, particularly nucleic acids (DNA and RNA) and proteoglycans.[1][2][3] As a key component in various polychromatic staining methods like the Romanowsky-Giemsa stain, it is indispensable for differentiating hematopoietic cells, identifying mast cell granules, and staining viral inclusions.[4][5][6] Its ability to stain orthochromatically (blue) and metachromatically (purple to red) allows for excellent visualization and differentiation of various cellular structures.[7]
This guide will address the most frequent issues encountered with this compound, providing logical troubleshooting pathways and validated protocols to ensure reliable and reproducible staining.
Troubleshooting Guide: Common Staining Problems
This section is structured in a question-and-answer format to directly address specific issues you may be facing in the lab.
Category 1: Weak or Inconsistent Staining
Question: Why is my Azure B staining weak, pale, or completely absent?
This is one of the most common issues and can stem from several factors, from dye quality to procedural missteps.
Potential Causes & Solutions:
-
Poor Dye Quality or Low Dye Content: The purity and dye content of Azure B are critical for performance.[1] Batches with low purity can lead to weak staining. The Biological Stain Commission (BSC) has recently updated its certification requirements to a minimum total dye content of 80% for Azure B.[8]
-
Incorrect pH of Staining Solution: Azure B is a cationic (basic) dye that binds to anionic (acidic) tissue components like phosphates in nucleic acids and sulfates in proteoglycans. This interaction is highly pH-dependent. If the pH is too low (acidic), it can protonate the tissue's acidic groups, reducing their negative charge and thus repelling the cationic dye.
-
Solution: The pH of your staining solution is critical. For general nuclear and cytoplasmic staining, a pH between 4.0 and 6.8 is often recommended.[9][10] For specific applications like mast cell staining, a more acidic pH may be required.[11] Prepare your stain in a buffered solution (e.g., phosphate or citrate buffer) and verify the pH with a calibrated meter before use. A shift in buffer pH can dramatically alter staining outcomes.[9][12]
-
-
Inadequate Staining Time: Staining is a chemical reaction that requires sufficient time for the dye to penetrate the tissue and bind to its target.
-
Solution: Increase the staining time in increments of 5-10 minutes. Observe the slides microscopically at each interval to determine the optimal duration for your specific tissue type and thickness.
-
-
Over-Differentiation: The differentiation step, typically using acid alcohol, is designed to remove excess, non-specifically bound dye. However, if this step is too aggressive (too long or too concentrated), it will strip the dye from the target structures as well.
-
Solution: Reduce the time in the differentiating solution or use a less concentrated acid alcohol (e.g., switch from 1% to 0.5%).[9] You can also replace the acid alcohol rinse with a brief rinse in distilled water or buffer to halt the staining reaction more gently.
-
-
Fixation Issues: The type of fixative used can significantly impact staining. Formalin fixation, while common, can mask some anionic sites. Other fixatives like Carnoy's or Mota's may be preferable for preserving certain components, such as mast cell granules, for metachromatic staining.[11]
-
Solution: If possible, test alternative fixatives known to be compatible with Azure B for your target of interest. Ensure fixation is complete and that tissues are thoroughly washed post-fixation to remove residual fixative.
-
Category 2: High Background or Non-Specific Staining
Question: My entire slide is dark blue, obscuring any specific details. How can I reduce this background?
High background staining occurs when the dye binds non-specifically to various tissue elements, reducing contrast.
Potential Causes & Solutions:
-
Stain Solution is Too Concentrated: Using a higher-than-necessary dye concentration can lead to excessive binding across the entire tissue section.
-
Insufficient Rinsing or Differentiation: Inadequate washing after staining fails to remove unbound dye molecules. Similarly, under-differentiation leaves excess dye loosely attached to the tissue.
-
Solution: Ensure thorough but gentle rinsing after the staining step.[13] Optimize your differentiation step by slightly increasing the time in acid alcohol or using a slightly higher concentration. Check microscopically to ensure you are removing background without destaining your target.
-
-
Stain Precipitation: Old or improperly prepared stain solutions can form precipitates that deposit onto the tissue, appearing as dark, irregular artifacts.
-
High pH of Staining Solution: A pH that is too high (alkaline) can increase the net negative charge on tissue proteins, leading to non-specific binding of the cationic Azure B dye.
-
Solution: Double-check and adjust the pH of your staining solution to the optimal range for your application, typically slightly acidic to neutral.[9]
-
Category 3: Issues with Metachromasia
Question: I am trying to stain mast cells, but the granules are blue (orthochromatic) instead of purple/red (metachromatic). What went wrong?
Metachromasia is the phenomenon where a dye stains a tissue component a different color than the dye solution itself.[7] For Azure B, this means staining highly sulfated proteoglycans (like heparin in mast cells) a reddish-purple.
Potential Causes & Solutions:
-
Dehydration Artifacts: The metachromatic reaction is sensitive to alcohol and can be lost during the dehydration steps required for permanent mounting.
-
Incorrect pH: The polymerization of dye molecules on the target substrate, which causes the color shift, is pH-dependent.
-
Solution: For mast cell metachromasia, a lower pH (e.g., pH 4.0) is often required.[10] Prepare your Azure B solution in an acidic buffer.
-
-
Suboptimal Fixation: As mentioned, certain fixatives are better at preserving the complex carbohydrates responsible for metachromasia.
-
Solution: For mast cells, fixatives like Carnoy's or Mota's are often recommended over formalin.[11]
-
-
Faulty Dye Batch: A dye batch with impurities or an incorrect isomer composition may fail to produce a metachromatic shift.
-
Solution: Use a BSC-certified Azure B known to be suitable for metachromatic staining.[15]
-
FAQs (Frequently Asked Questions)
Q1: How should I prepare my Azure B staining solution? A 1% stock solution is typically prepared by dissolving 1 gram of this compound powder in 100 ml of distilled or deionized water.[4] For a working solution, this stock is often diluted in a buffer (e.g., phosphate or citrate buffer) to the desired concentration (e.g., 0.1-0.5%) and pH. Always filter the working solution before use.
Q2: Can Azure B be used with a counterstain? Yes, Azure B is frequently used with eosin in Romanowsky-type stains to differentiate cellular components.[17] It can also serve as an effective counterstain in immunohistochemistry, where it stains melanin green-blue, providing excellent contrast with the brown DAB chromogen product.[18][19]
Q3: What are the expected staining results with a standard Azure B protocol? Generally, you can expect the following results[4]:
-
Cell Nuclei (Chromatin): Dark blue to purple
-
RNA-rich Cytoplasm (e.g., plasma cells): Lighter blue
-
Mast Cell Granules: Reddish-purple (metachromatic)
-
Cartilage Matrix: Reddish-purple (metachromatic)
-
Erythrocytes (with eosin counterstain): Orange-red
Q4: How long are Azure B solutions stable? The stability of working solutions can be variable, sometimes lasting only for a day's work (around 8 hours).[14] Stability depends on dye concentration, buffer molarity, and potential contaminants. It is best practice to prepare fresh working solutions daily or every few days. Stock solutions stored in a cool, dark place are more stable but should still be filtered before use.
Key Experimental Protocols & Parameters
Standard Azure B Staining Protocol (for Paraffin Sections)
This protocol provides a general baseline. Optimization of times and concentrations is recommended.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Staining:
-
Immerse slides in 0.2% Azure B solution (in pH 4.0 buffer) for 10-15 minutes.
-
-
Rinsing:
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation (Optional & Critical):
-
Dip slides in 0.5% acid alcohol for 1-3 seconds. The goal is to remove background without destaining the nuclei.
-
Immediately stop differentiation by rinsing thoroughly in running tap water for 3-5 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 3 minutes each.
-
Mount with a permanent mounting medium.
-
Summary of Key Staining Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Dye Concentration | 0.1% - 0.5% (w/v) | Higher concentrations may increase intensity but also background. Start low and optimize. |
| Solution pH | 4.0 - 6.8 | Crucial for dye-tissue interaction. Lower pH (4.0) favors metachromasia. Neutral pH is for general basophilic staining.[9][10] |
| Staining Time | 5 - 20 minutes | Dependent on tissue thickness, fixation, and desired intensity. |
| Differentiation | 0.5% - 1% Acid Alcohol | Brief dips (1-5 seconds) are usually sufficient. Over-differentiation is a common cause of weak staining.[9] |
Visual Workflow and Troubleshooting Logic
To aid in visualizing the experimental process and the logic of troubleshooting, the following diagrams are provided.
Caption: Standard experimental workflow for Azure B staining of paraffin-embedded tissue sections.
Caption: A logical flowchart for troubleshooting common Azure B staining issues.
References
-
Troubleshooting - Azure Biosystems. [Link]
-
Azure B as a counterstain in the immunohistological evaluation of heavily pigmented nevomelanocytic lesions - WashU Medicine Research Profiles. [Link]
-
Azure B BSC Certification requirement change - Biological Stain Commission. [Link]
-
Azure B - Biocompare. [Link]
-
Metachromasia - StainsFile. [Link]
-
AZURE B powder dye, C.I. 52010 - Biognost. [Link]
-
Which granules can be stained with azure B and eosin? - ResearchGate. [Link]
-
Azure A Staining Protocol for Mast Cells - IHC WORLD. [Link]
-
Azure B - Dyes for Histology - StainsFile. [Link]
-
Azure B-eosin staining of blood cells: the effects of variation in stain formulation and staining technique on stain performance - PubMed. [Link]
-
Mast Cells - RCPAQAP. [Link]
-
Stability of azure B-eosin Y staining solutions - PubMed. [Link]
-
Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review) - PMC. [Link]
-
Immunoperoxidase Technique Modified by Counterstain With Azure B as a Diagnostic Aid in Evaluating Heavily Pigmented Melanocytic Neoplasms - PubMed. [Link]
Sources
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- 2. gspchem.com [gspchem.com]
- 3. polysciences.com [polysciences.com]
- 4. biognost.com [biognost.com]
- 5. gspchem.com [gspchem.com]
- 6. stainsfile.com [stainsfile.com]
- 7. stainsfile.com [stainsfile.com]
- 8. biologicalstaincommission.org [biologicalstaincommission.org]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Stability of azure B-eosin Y staining solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azure A Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]
- 16. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]
- 17. Azure B-eosin staining of blood cells: the effects of variation in stain formulation and staining technique on stain performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. Immunoperoxidase technique modified by counterstain with azure B as a diagnostic aid in evaluating heavily pigmented melanocytic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nucleic Acid Affinity: Azure B Tetrafluoroborate vs. Azure A
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular and molecular biology, the precise visualization of nucleic acids is paramount. Thiazin dyes, a class of cationic stains, have long been indispensable tools for this purpose. Among them, Azure A and Azure B are two of the most prominent, each with distinct characteristics. This guide provides an in-depth, evidence-based comparison of Azure B tetrafluoroborate and Azure A, focusing on their affinity for nucleic acids to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Differences and Recommendations
| Feature | This compound | Azure A | Recommendation |
| Nucleic Acid Affinity | Higher | Lower | This compound is the preferred choice for applications requiring strong and intense nucleic acid staining.[1] |
| Staining Intensity | Intense blue | Lighter blue-violet | For detailed morphological analysis and visualization of fine nucleic acid structures, This compound offers superior color intensity.[1] |
| Purity and Reliability | High purity available as a reference standard | Purity can be variable | For reproducible and quantifiable results, using certified, high-purity This compound is crucial.[2] |
| Applications | Widely used in histology, cytology, and hematology | Primarily used for chromatin and nuclear staining | This compound has a broader range of applications due to its stronger staining capabilities.[1] |
Delving Deeper: The Molecular Basis of Differential Affinity
The distinct nucleic acid binding affinities of Azure A and Azure B stem from subtle yet significant differences in their molecular structures. Both are thiazin dyes, characterized by a planar three-ring structure that allows for intercalation between the base pairs of nucleic acids.[3][4] However, the degree of methylation of their amino groups is the critical determinant of their binding behavior.
Azure A possesses a single methyl group, whereas Azure B has two.[1] This additional methyl group in Azure B increases its hydrophobicity and alters its electronic properties, leading to a stronger interaction with the negatively charged phosphate backbone and the bases of DNA and RNA.[1] This enhanced affinity translates to a more stable dye-nucleic acid complex and, consequently, more intense and robust staining.
Caption: Structural difference leading to functional divergence.
Quantitative Insights into Nucleic Acid Binding
One study investigating the interaction of these dyes with double-stranded RNA (dsRNA) polynucleotides reported the following binding affinities:
| Dye | dsRNA Target | Binding Affinity (M⁻¹) |
| Azure B | poly(A).poly(U) | 10⁶ |
| Azure A | poly(A).poly(U) | 10⁶ |
| Azure B | poly(C).poly(G) | 10⁵ |
| Azure A | poly(C).poly(G) | 10⁵ |
| Azure B | poly(I).poly(C) | 10⁵ |
| Azure A | poly(I).poly(C) | 10⁵ |
Although the order of magnitude for binding to poly(A).poly(U) was similar, the study concluded that Azure B bound to all three RNAs stronger than Azure A .
Another spectroscopic study comparing the binding of Azure A and Azure B to DNA concluded that Azure B has a higher affinity for DNA, though specific binding constants were not provided in the abstract.[4] An older study, however, did determine a Scatchard binding constant (Ks) for Azure B with calf thymus DNA to be 1.8 x 10⁵ M⁻¹ .[5]
The interaction of these dyes with nucleic acids leads to a phenomenon known as metachromasia, where the dye exhibits a color shift upon binding to a polyanionic substrate. Both Azure A and Azure B display metachromatic properties, but the more intense staining of Azure B is a direct consequence of its stronger binding affinity.[1][6]
The Significance of the Tetrafluoroborate Counter-ion
The choice of the counter-ion can influence the solubility and stability of the dye. Azure B is commonly available as a chloride salt. The tetrafluoroborate (BF₄⁻) salt of Azure B is often supplied as a high-purity reference standard. This is critical for quantitative and comparative studies, as impurities in dye preparations can significantly affect staining specificity and reproducibility.[2][7] While the tetrafluoroborate ion itself is not expected to directly participate in the intercalation with nucleic acids, using the high-purity this compound ensures that the observed staining is attributable to the Azure B cation, leading to more reliable and consistent experimental outcomes.
Experimental Protocols: A Guide to Staining
To achieve optimal and comparable results when staining nucleic acids with this compound and Azure A, it is crucial to use well-defined and validated protocols. Below are representative protocols for staining fixed cells or tissue sections.
Workflow for Comparative Staining
Caption: Side-by-side staining workflow.
Detailed Staining Protocols
Reagents:
-
This compound Staining Solution: 0.1% (w/v) this compound in 30% ethanol.
-
Azure A Staining Solution: 0.1% (w/v) Azure A in 30% ethanol.[8]
-
1% Aqueous Potassium Permanganate[8]
-
2% Aqueous Oxalic Acid[8]
-
Distilled Water
-
Ethanol series (e.g., 70%, 95%, 100%) for dehydration
-
Xylene or other clearing agent
-
Mounting medium
Protocol:
-
Deparaffinize and Rehydrate: If using paraffin-embedded tissue sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water. For cultured cells, proceed from fixation and permeabilization to distilled water.
-
Oxidation (Optional but Recommended for Metachromasia): Immerse slides in 1% aqueous potassium permanganate for 5 minutes.[8] This step can enhance the metachromatic staining of certain cellular components.
-
Rinse: Rinse thoroughly in distilled water.[8]
-
Decolorize: Decolorize in 2% aqueous oxalic acid for 1 minute.[8]
-
Wash: Wash in running tap water for 3 minutes, followed by a rinse in distilled water.[8]
-
Staining:
-
For this compound: Immerse slides in 0.1% this compound solution for 5-10 minutes. The optimal time may vary depending on the sample type and desired staining intensity.
-
For Azure A: Immerse slides in 0.1% Azure A solution for 5 minutes.[8]
-
-
Rinse: Briefly rinse in distilled water to remove excess stain.
-
Differentiation (Optional): If overstaining occurs, differentiate briefly in a solution like 1% zinc sulfate until the desired contrast is achieved.[8]
-
Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 95% and 100%).
-
Clearing: Clear the sections in xylene or a suitable substitute.
-
Mounting: Mount with a permanent mounting medium.
-
Imaging: Observe under a bright-field microscope.
Self-Validation: To ensure the validity of your staining results, it is essential to include appropriate controls. A positive control, such as a tissue or cell type known to be rich in nucleic acids, will confirm that the staining protocol is working correctly. A negative control, where the primary stain is omitted, will help to identify any non-specific background staining. Consistent and reproducible staining across multiple samples and experiments is a key indicator of a robust protocol.
Conclusion: Making the Right Choice for Your Research
For researchers requiring precise and reproducible visualization of DNA and RNA, particularly for detailed morphological studies, cytogenetics, and hematology, this compound is the superior choice. The availability of high-purity certified grades of this compound further solidifies its position as a gold-standard stain for quantitative and comparative analyses. While Azure A remains a useful stain for general nuclear and chromatin visualization, its lower affinity and potential for greater variability in staining intensity make it less suitable for applications demanding the highest level of precision and sensitivity.
References
-
Marshall, P. N., Bentley, S. A., & Lewis, S. M. (1976). Purified azure B as a reticulocyte stain. Journal of Clinical Pathology, 29(12), 1060–1063. [Link]
-
Biocompare. (n.d.). Azure B. Biocompare. [Link]
-
IHC World. (n.d.). Azure A Staining Protocol for Mast Cells. IHC World. [Link]
-
Yasir, M., Singh, J., & Kumar, G. S. (2016). Spectroscopic Studies of the Binding Interactions of Phenothiazininum Dyes (Thionine Acetate, Azure A and Azure B) with Calf-thymus DNA. Journal of Chemical and Pharmaceutical Sciences, 9(3), 1542-1548. [Link]
- Horobin, R. W., & Kiernan, J. A. (Eds.). (2002). Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine. BIOS Scientific Publishers.
-
Azure Biosystems. (n.d.). DNA Dye Detection Limits using Azure cSeries Imagers. Azure Biosystems. [Link]
-
Paul, P., & Kumar, G. S. (2013). Spectroscopic studies on the binding interaction of phenothiazinium dyes toluidine blue O, azure A and azure B to DNA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 293–303. [Link]
-
Biological Stain Commission. (2025, May 2). Azure B BSC Certification requirement change. Biological Stain Commission. [Link]
-
Zanker, V., Held, M., & Rammensee, H. (1989). [Romanowsky dyes and the Romanowsky-Giemsa effect. 4. Binding of azure B to DNA]. Histochemistry, 91(4), 347–360. [Link]
-
StainsFile. (n.d.). Azure B. StainsFile. [Link]
-
D'mello, D., & D'souza, C. (2020). Metachromasia and Metachromatic Dyes: A review. ResearchGate. [Link]
-
Paul, P., & Kumar, G. S. (2018). Exploring the interaction of Azure dyes with t-RNA by hybrid spectroscopic and computational approaches and its applications toward human lung cancer cell line. International Journal of Biological Macromolecules, 114, 948–958. [Link]
-
Swift, H. (1966). Studies on nucleic acid metachromasy. II. Metachromatic and orthochromatic staining by toluidine blue of nucleic acids in tissue sections. The Journal of Cell Biology, 31(1), 51–63. [Link]
-
Klein, F., & Szirmai, J. A. (1963). Quantitative studies on the interaction of azure a with deoxyribonucleic acid and deoxyribonucleoprotein. Biochimica et Biophysica Acta (BBA) - Specialized Section on Nucleic Acids and Related Subjects, 72(1), 48–61. [Link]
-
Dominguez, D., & Woodson, S. A. (2023). Affinity-enhanced RNA-binding domains as tools to understand RNA recognition. Methods in Enzymology, 684, 1–21. [Link]
-
iGEM. (2015). Team:Glasgow/AzureA. iGEM 2015. [Link]
-
Azure Biosystems. (n.d.). Azure Imager Comparison. Azure Biosystems. [Link]
-
Yang, Y., & Li, L. (2010). Comparative analysis of cleavable azobenzene-based affinity tags for bioorthogonal chemical proteomics. Analytical Biochemistry, 409(2), 234–242. [Link]
-
Weirauch, M. T., & Hughes, T. R. (2015). Affinity regression predicts the recognition code of nucleic acid binding proteins. PLoS Computational Biology, 11(11), e1004587. [Link]
-
Azure Biosystems. (n.d.). Application Notes. Azure Biosystems. [Link]
-
Proceedings.Science. (n.d.). AZURE A DYE INTERACTION WITH DNA: A SINGLE MOLECULE FORCE SPECTROSCOPY STUDY. Proceedings.Science. [Link]
Sources
- 1. gspchem.com [gspchem.com]
- 2. Purified azure B as a reticulocyte stain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Spectroscopic studies on the binding interaction of phenothiazinium dyes toluidine blue O, azure A and azure B to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Romanowsky dyes and the Romanowsky-Giemsa effect. 4. Binding of azure B to DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Azure A Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]
Comparative Histopathology Guide: Azure B Tetrafluoroborate vs. Thionin
Executive Summary In the landscape of histological staining, the choice between Azure B Tetrafluoroborate and Thionin represents a decision between high-fidelity molecular specificity and classical morphological contrast. While both are cationic thiazine dyes exhibiting metachromasia, they serve distinct niches. This compound is the high-purity, stable salt form of Azure B, optimized for high-resolution semithin resin sections and specific nucleic acid quantification. Thionin remains the "workhorse" for routine Nissl staining in thick paraffin or frozen sections, favored for its rapid kinetics and high contrast in neuronal cytoarchitecture.
Chemical & Mechanistic Basis
Both dyes belong to the quinone-imine family (thiazines), functioning as basic cationic dyes that bind electrostatically to acidic components of tissues (nucleic acids, glycosaminoglycans).
The "Tetrafluoroborate" Advantage
Standard Azure B is typically supplied as a chloride or thiocyanate salt. The Tetrafluoroborate (
-
Enhanced Solubility: The bulky fluorinated anion often confers superior solubility in organic solvents and resin monomers (e.g., glycol methacrylate, epoxy), reducing precipitation artifacts common with chloride salts in non-aqueous media.
-
Purity & Stability: Azure B is a demethylation product of Methylene Blue. Standard commercial preparations are often mixtures (polychrome methylene blue). The tetrafluoroborate form is frequently synthesized as a high-purity variant (>95%), ensuring that the staining stoichiometry is driven by Azure B alone, not impurities like Azure A or C.
Thionin (Thionin Acetate/Chloride)
Thionin is a simpler molecule (lacking the methyl groups of Azure B). Its smaller size allows for rapid penetration into thick tissue sections (
Mechanistic Diagram
The following diagram illustrates the binding mechanism of cationic dyes to the phosphate backbone of DNA/RNA.
Caption: Electrostatic binding mechanism of cationic thiazine dyes to acidic tissue substrates, leading to metachromatic color shifts.
Performance Comparison Matrix
| Feature | This compound | Thionin (Acetate/Chloride) |
| Primary Application | Semithin Resin Sections (0.5–2.0 µm), Hematology, DNA/RNA quantification. | Paraffin/Frozen Sections (5–40 µm), Routine Nissl staining. |
| Specificity | High: Specific for RNA/DNA. Less background staining in neuropil. | Moderate: Excellent contrast for Nissl bodies, but can stain background mucopolysaccharides heavily. |
| Resin Compatibility | Excellent: | Poor to Moderate: Often requires pre-staining en bloc or specialized differentiation. |
| Metachromasia | Refined: Orthochromatic (Blue) for DNA; Metachromatic (Purple/Red) for Mucin/Mast cells. | Strong: Distinctive violet/purple metachromasia for Nissl substance. |
| Stability | High: Resistant to oxidation and precipitation in solution. | Moderate: Aqueous solutions can precipitate over time; requires filtration. |
| Cost | High (Specialty Reagent). | Low (Commodity Stain). |
Experimental Protocols
Protocol A: High-Resolution Resin Staining (this compound)
Target: Semithin sections (0.5–1.0 µm) of Epoxy-embedded tissue. Rationale: The tetrafluoroborate form prevents "dirt" (precipitate) on delicate resin sections.
-
Preparation: Dissolve 0.5g This compound in 100mL of 1% Sodium Borate (Borax) solution. Filter through a 0.2µm syringe filter.
-
Mounting: Heat fix resin sections onto glass slides.
-
Staining:
-
Place slides on a hotplate (60°C).
-
Flood sections with the Azure B solution for 30–60 seconds . Note: Heat is required for dye penetration into epoxy.
-
-
Rinsing: Rinse immediately with distilled water to stop the reaction.
-
Differentiation (Optional): If overstained, dip briefly in 70% ethanol.
-
Drying: Air dry completely.
-
Mounting: Mount with resinous medium (e.g., DPX) or immersion oil.
-
Result: Nuclei (Deep Blue), Cytoplasm (Pale Blue), Mast Cell Granules (Red/Purple).
-
Protocol B: Standard Nissl Staining (Thionin)
Target: 30µm Frozen or Paraffin sections for neuronal counting. Rationale: Thionin provides high contrast for automated counting algorithms.
-
Preparation:
-
Stock: Dissolve 1g Thionin in 100mL distilled water.[1]
-
Buffer: 1M Acetic Acid and 1M Sodium Acetate (pH 4.5).
-
Working Solution: Mix 4mL Stock + 36mL Buffer + 160mL Water. Filter before use.
-
-
Rehydration: Bring paraffin sections to water (Xylene -> Graded Alcohols -> Water).
-
Staining: Immerse slides in Working Thionin Solution for 3–10 minutes (monitor microscopically).
-
Differentiation:
-
Dehydration: Rapidly dehydrate (100% Ethanol x2).
-
Clearing: Xylene (or substitute) x2.[3]
-
Mounting: Coverslip with Permount.
-
Result: Nissl Substance (Deep Purple/Violet), Nucleoli (Dark Purple), Background (Clear/Pale).
-
Decision Logic: Which Stain to Choose?
Use the following decision tree to select the appropriate reagent for your experimental design.
Caption: Decision matrix for selecting between this compound and Thionin based on embedding medium and analytical goals.
References
-
Protocols.io. (2025).[4] Nissl Staining with Thionin.[2][3][4][6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Comparison of Methods for the Histological Evaluation of Odontocete Spiral Ganglion Cells. Retrieved from [Link]
Sources
- 1. kumc.edu [kumc.edu]
- 2. stainsfile.com [stainsfile.com]
- 3. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 4. Nissl Staining with Thionin [protocols.io]
- 5. Differential thionin block staining of nerve cells and fibers for paraffin-embedded material in mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Azure B Tetrafluoroborate as a Standardized Substitute for May-Grünwald-Giemsa in Cellular Staining
In the realm of hematology and cytology, the May-Grünwald-Giemsa (MGG) stain is a cornerstone, a classic technique relied upon for decades to differentiate cellular components of blood smears, bone marrow aspirates, and cytological specimens.[1][2] However, its historical reign is challenged by a persistent and critical flaw: a lack of standardization stemming from its complex and variable composition. This guide provides an in-depth comparison of the traditional MGG stain with a modern, high-purity alternative: Azure B tetrafluoroborate. We will explore the chemical rationale for this substitution, present comparative performance data, and provide detailed protocols for researchers seeking to enhance the reproducibility and clarity of their cytological analyses.
The Challenge of the Classic: Understanding May-Grünwald-Giemsa
The MGG stain is a two-step procedure that combines the May-Grünwald stain (a methanolic solution of eosin and methylene blue) with a subsequent Giemsa stain application.[2][3][4] The Giemsa component itself is a complex mixture derived from the oxidative demethylation of methylene blue, resulting in a "polychrome" solution containing methylene blue, Azure A, and the critically important Azure B, along with eosin.[5][6]
The diagnostic power of any Romanowsky-type stain, including MGG, hinges on the precise interaction between the cationic thiazine dyes (Azure B, methylene blue) and the anionic xanthene dye (eosin Y).[5][7]
-
Azure B (basic dye) binds to acidic (basophilic) cellular components like the nucleic acids in the cell nucleus, staining them shades of blue to purple.[5][8]
-
Eosin Y (acidic dye) binds to basic (acidophilic/eosinophilic) components such as hemoglobin and cytoplasmic granules, staining them orange to red.[5][7]
This differential staining produces the "Romanowsky effect," a characteristic purple hue in chromatin that is essential for morphological assessment.[5] The primary issue with MGG is that the exact proportions of these dyes, particularly the Azure B content, are notoriously variable from batch to batch.[9] This inconsistency can lead to significant variations in staining quality, affecting diagnostic interpretation and complicating the standardization of research results.[9]
The Modern Solution: Purity and Predictability with this compound
The drive to standardize Romanowsky staining has led to the isolation and purification of its most crucial component: Azure B.[10][11] High-purity Azure B, available as a stable tetrafluoroborate salt (C₁₅H₁₆BF₄N₃S), offers a chemically defined and reproducible alternative to the variable mixtures of traditional stains.[12][13]
By utilizing a stain composed of pure Azure B and Eosin Y, researchers can eliminate the primary source of variability inherent in MGG.[11] This approach provides numerous advantages, including:
-
Reproducibility: Consistent, high-quality staining results from experiment to experiment.[14]
-
Clarity: Enhanced visualization of nuclear and cytoplasmic detail, with studies showing that pure Azure B produces more pronounced and detailed granulation in neutrophils compared to MGG.[15][16]
-
Standardization: The ability to create standardized protocols that are transferable between laboratories, a crucial requirement for collaborative studies and the development of automated digital pathology systems.[13][17]
Performance Comparison: Azure B vs. May-Grünwald-Giemsa
The following table summarizes the key differences between a standardized Azure B-Eosin Y stain and the traditional MGG method.
| Feature | May-Grünwald-Giemsa (MGG) | Standardized Azure B-Eosin Y | Causality and Scientific Insight |
| Composition | Complex, undefined mixture of methylene blue, its oxidation products (azures), and eosin.[5][6] | Chemically defined solution of pure this compound and Eosin Y.[13] | MGG's composition is a result of historical polychroming processes. The Azure B-Eosin Y stain is a rational formulation based on identifying Azure B as the key component for the Romanowsky effect.[9] |
| Reproducibility | Low; significant batch-to-batch variability is common, affecting color balance and intensity.[9] | High; pure, certified dyes ensure consistent performance and reliable results.[14] | Variability in MGG is due to inconsistent oxidation of methylene blue. Using a salt of pure Azure B removes this uncontrolled variable entirely. |
| Staining Quality | Good to excellent, but variable. Can produce intense colors.[5] | Excellent and consistent. Often shows more pronounced and coarser granulation in neutrophils.[15][16] | The defined ratio of Azure B to Eosin Y allows for optimal and predictable binding to cellular targets, enhancing morphological detail. |
| Preparation | Involves two separate staining solutions (May-Grünwald and Giemsa), often requiring dilution before use.[3][4] | Can be prepared as a single, stable stock solution, simplifying the workflow.[14] | The MGG procedure is a multi-step historical method. A combined, pure-dye solution is more efficient and less prone to procedural error. |
| Standardization | Difficult to standardize across different labs and dye lots. | Highly standardizable, making it ideal for reference methods and automated analysis.[11][13] | The use of a gravimetrically prepared, high-purity compound (this compound) is the foundation of a true reference standard.[13] |
| pH Sensitivity | Highly dependent on the pH of the buffer and rinse water, which can alter the final color balance.[3][4] | Also pH-dependent, but the response is predictable due to the known pKa of the pure dyes. | The ionization state of both the dyes and the cellular targets (proteins, nucleic acids) is pH-dependent. A defined system behaves more predictably to pH shifts than a complex mixture. |
Experimental Protocols and Workflows
To objectively evaluate the performance of this compound against MGG, a side-by-side comparison is essential. This section provides the necessary workflows and protocols.
Comparative Staining Workflow
The following diagram illustrates a parallel workflow for staining two identical blood smears, one with the traditional MGG method and the other with a standardized Azure B-Eosin Y solution.
Caption: Comparative workflow for MGG vs. Azure B staining.
Detailed Staining Protocols
A. Reagents Required:
-
This compound Stock Solution (e.g., 1% w/v):
-
This compound (dye content ≥ 95%): 1.0 g[12]
-
Dimethyl sulfoxide (DMSO): 50 mL
-
Methanol (absolute): 50 mL
-
Rationale: DMSO aids in dissolving the dye, and methanol acts as the solvent and a fixative component. This creates a stable stock.
-
-
Eosin Y Stock Solution (1% w/v):
-
Eosin Y: 1.0 g
-
Methanol (absolute): 100 mL
-
-
Phosphate Buffer (pH 6.8):
-
Potassium phosphate, monobasic (KH₂PO₄): 6.63 g
-
Sodium phosphate, dibasic (Na₂HPO₄): 3.2 g
-
Distilled Water: 1 L
-
Rationale: A precise pH is critical for the correct ionization of dyes and cellular components, ensuring proper differential staining.[3]
-
-
Azure B-Eosin Y Working Solution:
-
Azure B Stock: 10 mL
-
Eosin Y Stock: 10 mL
-
Phosphate Buffer (pH 6.8): 80 mL
-
Rationale: The working solution is diluted in buffer immediately before use to prevent dye precipitation and ensure optimal staining pH.
-
-
May-Grünwald Stain: Commercial solution.
-
Giemsa Stain: Commercial solution.
-
Methanol (Absolute, ACS Grade): For fixation.
B. Protocol for Standardized Azure B-Eosin Y Staining:
-
Prepare thin blood or bone marrow smears and allow them to air dry completely.
-
Fix the smears by immersing them in absolute methanol for 3-5 minutes.[7]
-
Allow the slides to air dry.
-
Immerse the fixed slides in the freshly prepared Azure B-Eosin Y working solution for 5-10 minutes. Optimization may be required depending on cell type and sample thickness.
-
Briefly rinse the slides by dipping them in the phosphate buffer solution to remove excess stain.
-
Wash the slides more thoroughly with a gentle stream of distilled water for 1-2 minutes.
-
Allow the slides to stand upright to air dry completely.
-
Mount with a coverslip using a synthetic mounting medium and examine.
C. Protocol for Traditional May-Grünwald-Giemsa Staining:
-
Prepare and fix smears as described in steps 1-3 of the Azure B protocol.
-
Cover the slide with May-Grünwald stain solution for 5 minutes.[3]
-
Add an equal volume of pH 6.8 buffer to the slide, mix gently by tilting, and allow it to stand for 1-2 minutes.
-
Rinse thoroughly with buffered water.
-
Cover the slide with a diluted Giemsa solution (e.g., 1:10 or 1:20 in buffer) for 15 minutes.[3]
-
Wash the slide with a gentle stream of distilled water.
-
Allow the slide to air dry completely, mount, and examine.[3]
Mechanistic Principles of Staining
The chemical interactions underpinning these staining techniques are based on electrostatic attraction. The diagram below visualizes the binding of the defined Azure B dye versus the complex MGG components to cellular structures.
Caption: Staining mechanisms: Pure Azure B vs. MGG mixture.
This visualization underscores the core argument for substitution. The standardized stain utilizes a single, high-affinity cationic dye (Azure B) for nuclear components, leading to a predictable and intense blue-purple color.[8] In contrast, the MGG mixture contains multiple cationic dyes with varying affinities, contributing to the observed batch-to-batch inconsistency.
Conclusion and Recommendation
For research, drug development, and clinical laboratories prioritizing accuracy, reproducibility, and standardization, this compound combined with Eosin Y presents a scientifically superior alternative to the traditional May-Grünwald-Giemsa stain. While MGG has served hematology for over a century, its inherent chemical variability is a significant liability in an era of quantitative analysis and stringent quality control.
The adoption of a standardized Romanowsky stain based on pure this compound is not merely a substitution of reagents but an upgrade in staining philosophy. It moves the field from a craft-based, empirical method to a controlled, scientific procedure, ensuring that the morphological details observed under the microscope are a true reflection of the biology, not an artifact of inconsistent chemistry.
References
-
Bentfeld-Barker, M. E., & Schulte, E. (1991). Neutrophil granulation stained with May Grunwald Giemsa or pure Azure B-eosin Y quantified by image analysis. PubMed. Available at: [Link]
-
Inflathrace. (n.d.). MAY GRUNWALD- GIEMSA STAINING. Available at: [Link]
-
Aryal, S. (2022). Romanowsky Stains- Principle, Types, Applications. Microbe Notes. Available at: [Link]
-
Mondal, S. K., et al. (2015). Comparison of Modified Ultrafast Giemsa Stain with the Standard May Grunwald Giemsa Stain in FNAC of Various Organs. Journal of Cytology. Available at: [Link]
-
Marshall, P. N., Bentley, S. A., & Lewis, S. M. (1978). Methylene blue-azure B-eosin as a substitute for May-Grünwald-Giemsa and Jenner-Giemsa stains. Journal of Clinical Pathology. Available at: [Link]
-
Leica Biosystems. (n.d.). Giemsa: The Universal Diagnostic Stain. Leica Biosystems. Available at: [Link]
-
Kuhlmann, W. D. (n.d.). Romanowsky-Giemsa staining. Laboratory Diagnostics & Cell Science Kuhlmann. Available at: [Link]
-
Bio Optica. (n.d.). MAY GRUNWALD GIEMSA. Available at: [Link]
-
Biognost. (n.d.). AZURE B powder dye, C.I. 52010. Available at: [Link]
-
HiMedia Laboratories. (n.d.). S039 May-Grunwald's Stain. Available at: [Link]
-
Schulte, E., & Wittekind, D. (1987). Which granules can be stained with azure B and eosin? ResearchGate. Available at: [Link]
-
LaboratoryTests.org. (2022). May Grunwald-Giemsa Stain: Principle, Preparation and Procedure. LaboratoryTests.org. Available at: [Link]
-
Biocompare. (n.d.). Azure B. Biocompare. Available at: [Link]
-
Nelis, H. J., & De Leenheer, A. P. (1986). Quality control of azure B preparations by liquid chromatography and standardization with this compound. Clinica Chimica Acta. Available at: [Link]
-
Bentley, S. A., Marshall, P. N., & Trobaugh, F. E. Jr. (1979). Standardization of Romanowsky stains. The relationship between stain composition and performance. Analytical and Quantitative Cytology. Available at: [Link]
-
Wittekind, D. H. (1986). Standardization of Romanowsky Stains. ResearchGate. Available at: [Link]
-
Bentley, S. A., Marshall, P. N., & Trobaugh, F. E. Jr. (1980). Standardization of the Romanowsky staining procedure: an overview. Semantic Scholar. Available at: [Link]
-
World Health Organization. (1986). Romanowsky Stain. DPG Polytechnic. Available at: [Link]
Sources
- 1. Comparison of Modified Ultrafast Giemsa Stain with the Standard May Grunwald Giemsa Stain in FNAC of Various Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laboratorytests.org [laboratorytests.org]
- 3. inflathrace.gr [inflathrace.gr]
- 4. bio-optica.it [bio-optica.it]
- 5. microbenotes.com [microbenotes.com]
- 6. cellmarque.com [cellmarque.com]
- 7. himedialabs.com [himedialabs.com]
- 8. gspchem.com [gspchem.com]
- 9. dpgpolytechnic.com [dpgpolytechnic.com]
- 10. Standardization of Romanowsky stains. The relationship between stain composition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Dye content 95 79288-94-1 [sigmaaldrich.com]
- 13. Quality control of azure B preparations by liquid chromatography and standardization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methylene blue-azure B-eosin as a substitute for May-Grünwald-Giemsa and Jenner-Giemsa stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutrophil granulation stained with May Grunwald Giemsa or pure Azure B-eosin Y quantified by image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Publish Comparison Guide: Genotoxicity and Cytotoxicity of Azure B
Executive Summary & Technical Profile
Azure B (AzB) is a cationic thiazine dye and the primary N-demethylated metabolite of Methylene Blue (MB). While historically viewed merely as a degradation product or impurity, recent pharmacological profiling identifies Azure B as a distinct bioactive agent with a unique safety and efficacy profile.
This guide provides a rigorous comparison of Azure B against its parent compound, Methylene Blue, and related thiazines (Azure A). It synthesizes data from mammalian and plant models to establish a clear toxicological hierarchy for researchers in drug development and photodynamic therapy (PDT).
Chemical & Pharmacological Identity
| Feature | Azure B (AzB) | Methylene Blue (MB) | Clinical Implication |
| Structure | Trimethylthionine | Tetramethylthionine | AzB is less lipophilic than MB. |
| MAO-A Inhibition | Potent (IC50 ≈ 11 nM) | Moderate (IC50 ≈ 70 nM) | AzB is a 6x more potent MAO inhibitor; higher risk of serotonin syndrome interactions. |
| Mitochondrial Action | Increases H₂O₂; No Complex I bypass | Increases H₂O₂; Bypasses Complex I | MB restores respiration in compromised mitochondria; AzB does not. |
| DNA Binding Mode | Intercalation (Moderate affinity) | Intercalation (High affinity) | Both are potential photosensitizers for DNA damage. |
Comparative Cytotoxicity Studies
Cell-Type Specific Toxicity
Experimental data indicates that Azure B exhibits a biphasic toxicity profile that is highly dependent on cell type. Unlike Methylene Blue, which is often cytoprotective at low doses due to mitochondrial electron transport support, Azure B lacks this rescue mechanism.
Study A: Human Colon Cancer Cells (HCT116)
-
Observation: Azure B shows low cytotoxicity in proliferative cancer lines up to 100 μM.
-
Data Point: At 100 μM , HCT116 cell morphology and confluence remain comparable to PBS-treated controls.[1]
-
Threshold: Toxicity (rounded morphology, debris) becomes evident only at concentrations >100 μM .
Study B: Primary CNS Neurons
-
Observation: Neurons are significantly more sensitive to Azure B than cancer cells.
-
Data Point: Concentrations >10 μM induce neurotoxicity, characterized by:
-
Swollen cell bodies.
-
Axonal fragmentation.[1]
-
-
Comparison: In this model, Azure B is more toxic than Methylene Blue at equivalent micromolar concentrations due to the lack of mitochondrial respiratory support.
Mechanism of Cytotoxicity
The cytotoxicity of Azure B is driven by oxidative stress without the compensatory metabolic boost provided by MB.
Figure 1: Cytotoxic mechanism of Azure B. Unlike Methylene Blue, Azure B fails to bypass blocked Complex I, leading to unmitigated ROS accumulation.
Genotoxicity Profile[2][3]
Azure B is a DNA intercalator. Its genotoxic potential is inextricably linked to its photochemical properties. While it binds DNA with lower affinity than Azure A or Thionine, it is a confirmed clastogen in eukaryotic models.
Eukaryotic Genotoxicity (Allium cepa Model)
In standardized root tip assays, pure Azure B demonstrates clear genotoxic effects. This model is a robust proxy for chromosomal aberrations in higher eukaryotes.
-
Mitotic Index (MI): Significant reduction, indicating cell cycle arrest.
-
Chromosomal Aberrations:
-
Stickiness: Indicative of DNA-protein crosslinking or chromatin entanglement.
-
Bridges & Breaks: Evidence of clastogenic (DNA breaking) activity.
-
C-Mitosis: Suggests interference with spindle microtubule polymerization.
-
Bacterial Mutagenicity (Ames Test)
-
NTP Study A44717: Azure B has been evaluated in Salmonella typhimurium.[2]
-
Consensus: Like Methylene Blue, thiazine dyes often test positive in Ames strains (e.g., TA98, TA100) specifically under light exposure (photo-mutagenicity). In the dark, the mutagenic potential is significantly reduced.
Genotoxicity Summary Table
| Endpoint | Result | Interpretation |
| DNA Intercalation | Yes | Binds between base pairs; potential for frameshift mutations. |
| Chromosomal Aberrations | Positive | Confirmed clastogen in plant models (breaks, bridges). |
| Photo-Genotoxicity | High | Generates singlet oxygen ( |
| Comparison to MB | Similar | Both are photo-active DNA binders; AzB has slightly lower binding affinity. |
Experimental Protocols
Protocol A: Comparative Cytotoxicity (MTT Assay)
Use this protocol to determine IC50 values in adherent cell lines (e.g., HCT116, HepG2).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment Preparation:
-
Dissolve Azure B powder in DMSO to create a 100 mM stock.
-
Dilute in serum-free media to final concentrations: 0, 1, 10, 50, 100, 500 μM.
-
Critical Control: Include Methylene Blue (same range) and 1% Triton X-100 (positive lysis control).
-
-
Exposure: Incubate cells with dye for 24 hours at 37°C. Keep plates in the DARK to avoid phototoxicity unless testing PDT effect.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours.
-
Solubilization: Remove media carefully. Add 150 μL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
Protocol B: Alkaline Comet Assay (Genotoxicity)
Use this protocol to detect DNA strand breaks in mammalian cells.
-
Cell Preparation: Treat cells (e.g., CHO or Lymphocytes) with Azure B (10-100 μM) for 3 hours.
-
Embedding: Mix
cells in 0.5% Low Melting Point (LMP) agarose. Pipette onto normal agarose-coated slides. -
Lysis: Immerse slides in cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for >1 hour at 4°C.
-
Expert Insight: This step removes membranes and histones, leaving "nucleoids".
-
-
Unwinding: Transfer slides to Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 mins.
-
Causality: High pH denatures DNA, allowing relaxed loops and fragments to migrate.
-
-
Electrophoresis: Run at 25V (300 mA) for 20 mins.
-
Staining: Neutralize (Tris buffer pH 7.5) and stain with SYBR Gold or Ethidium Bromide.
-
Analysis: Score 50 cells/slide using fluorescence microscopy. Measure % Tail DNA and Tail Moment .
Figure 2: Workflow for Alkaline Comet Assay to assess Azure B genotoxicity.
Conclusion & Recommendations
Azure B is not merely an impurity of Methylene Blue; it is a potent pharmacological agent with a distinct toxicity profile.[3]
-
Safety Window: Azure B is safe for cellular assays up to 100 μM in non-neuronal lines but exhibits significant neurotoxicity at much lower doses (>10 μM).
-
Genotoxicity Risk: It is a confirmed clastogen in plant models and a DNA intercalator. It should be handled as a potential genotoxin , particularly under illumination.
-
Drug Development: Due to its superior MAO-A inhibition (IC50 11 nM), Azure B requires careful screening for drug-drug interactions (serotonin syndrome) that may not be predicted by Methylene Blue data alone.
References
-
Comparison of Methylene Blue with its Monodemethylated Metabolite Azure B. ResearchGate.
-
Toxicity of Methylene Blue, Azure A, and Azure B in HCT116 Cells and Human Primary Neurons. ResearchGate.
-
Biodegradation of Azure-B Dye by Serratia liquefaciens and its Validation by Phytotoxicity, Genotoxicity and Cytotoxicity Studies. PubMed.
-
Azure B, a Metabolite of Methylene Blue, is a High-Potency, Reversible Inhibitor of Monoamine Oxidase. PubMed.[3]
-
Spectroscopic Studies of the Binding Interactions of Phenothiazininum Dyes with Calf-thymus DNA. Longdom Publishing.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Azure B Tetrafluoroborate
As researchers dedicated to advancing scientific frontiers, our most critical instrument is our own well-being. The integrity of our work is inextricably linked to the safety of our practices. This guide provides a detailed protocol for the safe handling of Azure B tetrafluoroborate, a phenothiazine derivative dye used widely in histology and diagnostic assays.[1][2] While a powerful tool, its nature as a fine, combustible powder that can be irritating to the eyes, skin, and respiratory system necessitates a rigorous and well-understood personal protective equipment (PPE) strategy.[2][3] This is not merely a checklist; it is a systematic approach to minimizing risk and ensuring a secure laboratory environment.
Foundational Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to appreciating the necessity of each piece of protective equipment. The primary hazards stem from its physical and chemical properties.
-
Inhalation Hazard : As a fine powder, this compound can easily become airborne, especially during weighing and transfer. Inhalation can cause respiratory irritation.[3] Furthermore, the enrichment of fine dust presents a risk of dust explosion, a critical consideration for handling and storage.[4][5]
-
Dermal and Ocular Hazard : Direct contact with the substance can lead to skin inflammation and eye irritation or damage.[3] The risk is heightened if the skin is compromised by cuts or abrasions, which can provide a direct route for entry.[3]
-
Ingestion Hazard : While less common, accidental ingestion can be detrimental to health. Related phenothiazine compounds have been shown to potentially cause liver damage and anemia in large doses.[3]
-
Chemical Reactivity : this compound can react violently with strong oxidizing agents.[4][5] This reactivity must be considered during storage and in experimental design.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the final barrier between you and a potential hazard. All handling of this compound powder should, without exception, be conducted within a certified chemical fume hood or a glove box. These systems are designed to contain powders and vapors, drastically reducing the risk of inhalation and contamination of the general laboratory space.
Core PPE Requirements for this compound
The following table summarizes the essential PPE required for handling this compound. The rationale and specific protocols for use are detailed in the subsequent sections.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Powder | N95 (or higher) certified respirator | Chemical safety goggles with side shields | Double-layered nitrile gloves | Fully-fastened lab coat |
| Handling Dilute Solutions | Not typically required unless aerosolizing | Chemical safety goggles | Single pair of nitrile gloves | Fully-fastened lab coat |
| Spill Cleanup (Powder) | P100 full-face respirator | Full-face respirator | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls |
Respiratory Protection
Causality : The primary risk when handling the solid is the inhalation of fine particulates.[3] An N95-rated respirator is the minimum requirement to filter out these airborne particles effectively.[2] For larger quantities or in situations with poor ventilation, a higher level of protection, such as a P100 particulate filter on a half-mask or full-face respirator, is recommended.[5]
Eye and Face Protection
Causality : Airborne powder can easily enter the eyes, causing significant irritation.[3] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[5] When handling larger quantities or preparing solutions where splashing is a risk, a full-face shield should be worn over the safety goggles for an added layer of protection.[6]
Hand Protection
Causality : To prevent skin irritation and absorption, chemically resistant gloves are essential.[3] Nitrile gloves are a standard and effective choice. The practice of "double-gloving" is strongly advised when handling the powder. The outer glove takes the brunt of any contamination, and can be removed and replaced if necessary, while the inner glove provides a secondary layer of protection, especially during the PPE removal (doffing) process.[7][8]
Body Protection
Causality : A clean, fully fastened laboratory coat protects your skin and personal clothing from contamination by dust or splashes.[9] For procedures involving significant quantities of the powder or solutions, a chemical-resistant apron provides an additional barrier.
Procedural Guide: Safe Operational Workflow
Adherence to a strict, sequential protocol for donning, handling, and doffing PPE is critical to its efficacy.
Step 1: PPE Donning Sequence
-
Preparation : Before entering the designated handling area, inspect all PPE for damage or defects.
-
Body Protection : Don your laboratory coat and ensure it is fully fastened.
-
Inner Gloves : Put on the first pair of nitrile gloves.
-
Respiratory Protection : Fit your N95 respirator or half-mask respirator. Perform a seal check to ensure no air is leaking around the edges.
-
Eye Protection : Put on your chemical safety goggles.
-
Outer Gloves : Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[8]
Step 2: Safe Weighing and Solution Preparation Protocol
-
Work Area Preparation : Ensure the chemical fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials : Place the this compound container, a weigh boat, spatula, solvent, and glassware inside the fume hood.
-
Weighing : Slowly open the stock container inside the hood. Using a dedicated spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust. Close the stock container immediately.
-
Dissolving : Place the weigh boat with the powder into your receiving flask. Using a wash bottle with your chosen solvent, carefully rinse the powder into the flask. This minimizes the transfer of dry powder.
-
Initial Cleanup : Dispose of the weigh boat and any contaminated bench paper directly into a designated solid hazardous waste container located within the fume hood.
Step 3: PPE Doffing (Removal) Sequence - The Critical Decontamination Step
This sequence is designed to prevent the transfer of contaminants from your PPE to your skin or clothing.
-
Outer Gloves : While still in the work area, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Exit Work Area : Move away from the immediate handling area.
-
Body Protection : Unfasten and remove your lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing. Hang it in a designated area or dispose of it if it's a disposable garment.
-
Eye/Face Protection : Remove your goggles or face shield from the back to the front.
-
Respiratory Protection : Remove your respirator from the back to the front.
-
Inner Gloves : Remove the final pair of gloves, again turning them inside out.
-
Hygiene : Immediately and thoroughly wash your hands with soap and water.
Disposal and Emergency Procedures
-
Waste Disposal : All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as chemical hazardous waste.[4][10] Follow all local and institutional regulations for waste stream management.
-
Spill Response : In the event of a small powder spill within the fume hood, use dry methods for cleanup.[3] Gently cover the spill with absorbent pads. Do not use a brush, as this will aerosolize the powder. Place all contaminated materials in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.[3]
Conclusion
Your safety, and that of your colleagues, is paramount. By understanding the rationale behind each safety protocol and executing it with precision and consistency, you build a culture of safety that extends beyond the product to the very core of the scientific process. This guide serves as a foundation; always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before beginning any new procedure.
References
-
Biognost. AZURE B powder dye, C.I. 52010. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Azure B. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available at: [Link]
-
Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): Azure B. Available at: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Available at: [Link]
-
DILO. PPE for SF₆ Gas By-Products | Safety Guide for Technicians. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound Dye content 95 79288-94-1 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 9. osha.gov [osha.gov]
- 10. biognost.com [biognost.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
